molecular formula C28H37N5O7S B14505022 H-Tyr-Ala-Gly-Phe-Met-OH CAS No. 63058-21-9

H-Tyr-Ala-Gly-Phe-Met-OH

Cat. No.: B14505022
CAS No.: 63058-21-9
M. Wt: 587.7 g/mol
InChI Key: MHNSNPIYASDSCR-ZMVGRULKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Tyr-Ala-Gly-Phe-Met-OH is a synthetic analog of the endogenous opioid peptide [Met⁵]-enkephalin. This pentapeptide is hypothesized to function as a ligand for opioid receptors, primarily the delta (DOR) and mu (MOR) subtypes. Upon binding to these G-protein coupled receptors (GPCRs), it is expected to inhibit adenylyl cyclase activity, reduce cAMP production, and modulate ion channel activity, leading to potential antinociceptive effects in research models. Its core research value lies in the structure-activity relationship (SAR) studies, as the substitution of the second glycine residue with alanine can alter its receptor affinity, metabolic stability, and functional profile compared to the native enkephalin sequence. Researchers utilize such analogs to investigate neurobiological pathways, pain modulation mechanisms, and to develop novel therapeutic candidates with improved efficacy and reduced side effects compared to classical alkaloid opioids. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63058-21-9

Molecular Formula

C28H37N5O7S

Molecular Weight

587.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21-,22-,23-/m0/s1

InChI Key

MHNSNPIYASDSCR-ZMVGRULKSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Foundational & Exploratory

Molecular Pharmacology of Enkephalin Analogs: The H-Tyr-Ala-Gly-Phe-Met-OH Case Study

[1][2]

Executive Summary: The Stereochemical Gatekeeper

The peptide sequence H-Tyr-Ala-Gly-Phe-Met-OH represents a critical probe in the study of opioid receptor structure-activity relationships (SAR).[1][2] While often confused with its highly potent isomer [D-Ala²]-Met-Enkephalin (DAME), the specific inclusion of L-Alanine at position 2 serves as a definitive case study in the steric stringency of the Mu (MOR) and Delta (DOR) opioid receptors.[1][2]

In the context of nociception, this molecule elucidates two fundamental challenges in peptide drug development:

  • Conformational Entropy: The replacement of the native Glycine (Gly²) with L-Alanine restricts the peptide backbone's ability to adopt the specific

    
    -turn required for high-affinity receptor docking.[1][2]
    
  • Enzymatic Lability: The susceptibility of the Tyr¹-Ala² peptide bond to Aminopeptidase N (APN) degradation compared to the resistant D-Ala isomer.[1][2]

This guide details the molecular mechanism, signaling cascade, and validation protocols for this enkephalin analog, distinguishing its pharmacological profile from the native endogenous ligand and its therapeutically optimized D-isomers.[2]

Molecular Mechanism & Signal Transduction[1][2]

The analgesic efficacy of enkephalin analogs hinges on their ability to bind the orthosteric site of MOR and DOR, initiating a G-protein coupled inhibitory cascade.[2]

The "Tyramine Pharmacophore" and Receptor Docking

The N-terminal Tyrosine (Tyr¹) is the "message" domain essential for receptor activation.[1][2] The phenol group interacts with Histidine residues (e.g., His297 in MOR) deep within the binding pocket.[1][2]

  • Native State (Gly²): Allows maximum flexibility, permitting the Tyr¹ and Phe⁴ aromatic rings to fold into close proximity (sandwich conformation).[1][2]

  • L-Ala² Effect (The Target Peptide): The methyl side chain of L-Alanine introduces steric clash and restricts the

    
     torsion angles, often reducing affinity by 1-2 orders of magnitude compared to Gly² or D-Ala².[1][2]
    
  • D-Ala² Effect (The Therapeutic Analog): Stabilizes the reverse turn, locking the peptide in the bioactive conformation and preventing enzymatic access.[2]

The G Signaling Cascade

Upon successful binding, H-Tyr-Ala-Gly-Phe-Met-OH (assuming sufficient concentration to overcome affinity loss) triggers the following cascade:

  • G-Protein Dissociation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the G

    
     subunit.[1][2]
    
  • Adenylyl Cyclase (AC) Inhibition: The G

    
    -GTP subunit inhibits AC, halting the conversion of ATP to cAMP.[1][2]
    
  • PKA Suppression: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), reducing phosphorylation of downstream nociceptive modulators (e.g., TRPV1).[1][2]

  • Ion Channel Modulation (The Analgesic Effector):

    • Presynaptic: The G

      
       dimer directly inhibits Voltage-Gated Calcium Channels (VGCCs), preventing Calcium influx and blocking the release of excitatory neurotransmitters (Glutamate, Substance P).[1][2]
      
    • Postsynaptic: G

      
       activates G-protein Coupled Inwardly Rectifying Potassium channels (GIRK), causing K+ efflux and membrane hyperpolarization.[1][2]
      
Visualization: The Opioid Signaling Pathway[2]

OpioidSignalingcluster_effectorsDownstream EffectorsLigandH-Tyr-Ala-Gly-Phe-Met-OHReceptorMu/Delta Opioid Receptor(GPCR)Ligand->ReceptorBinding (Ki dependent)G_ProteinGi/Go HeterotrimerReceptor->G_ProteinGDP/GTP ExchangeACAdenylyl Cyclase(Inhibition)G_Protein->ACGαi SubunitVGCCCa2+ Channels(Closed)G_Protein->VGCCGβγ SubunitGIRKK+ Channels(Open/Hyperpolarization)G_Protein->GIRKGβγ SubunitcAMPcAMP Levels(Decrease)AC->cAMPReduced SynthesisResponseAnalgesia / Nociceptive BlockVGCC->ResponseInhibit NT ReleaseGIRK->ResponseMembrane Stabilization

Caption: Figure 1.[1][2] The G-protein coupled inhibitory cascade triggered by Enkephalin analogs.[1][2] Note the bifurcation of G


2

Metabolic Stability & Enzymatic Degradation[1][2]

The clinical failure of native Met-Enkephalin is due to its rapid half-life (<2 minutes in plasma).[1][2] The [Ala²] substitution is a direct attempt to modulate this.[1][2]

The Enzymatic Gauntlet

Two primary zinc-metallopeptidases regulate enkephalin levels:

  • Aminopeptidase N (APN / CD13): Cleaves the N-terminal Tyr¹-Gly² bond.[1][2] This is the rate-limiting step for inactivation.[1][2]

  • Neutral Endopeptidase (NEP / Enkephalinase): Cleaves the Gly³-Phe⁴ bond.[1][2]

The Stereochemical Defense[2][3]
  • L-Ala Substitution: Provides moderate resistance to APN due to the bulkier methyl group compared to Glycine, but the peptide bond remains susceptible to hydrolysis.[2]

  • D-Ala Substitution (DAME): The D-stereoisomer renders the Tyr¹-Ala² bond unrecognizable to APN, extending the half-life from minutes to hours.[1][2]

Data Summary: Stability vs. Affinity

AnalogSequenceReceptor Affinity (Ki)APN StabilityBiological Potency
Met-Enkephalin Tyr-Gly-Gly-Phe-MetHigh (1-10 nM)Very Low (<2 min)Low (Rapid clearance)
[L-Ala²]-Met-Enk Tyr-Ala -Gly-Phe-MetLow / Moderate LowLow (Steric clash)
[D-Ala²]-Met-Enk Tyr-D-Ala -Gly-Phe-MetHigh (Similar to native)High (>60 min) High (Gold Standard)

Experimental Protocols (Self-Validating Systems)

To characterize H-Tyr-Ala-Gly-Phe-Met-OH, researchers must employ protocols that control for non-specific binding and enzymatic degradation.[1][2]

Protocol A: Competitive Radioligand Binding Assay (Ki Determination)

Objective: Determine the affinity of the L-Ala analog relative to [3H]-DAMGO (Mu selective) or [3H]-DADLE (Delta selective).[1][2]

  • Membrane Prep: Isolate membranes from CHO-K1 cells stably expressing human MOR or DOR.[1][2]

  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4. Critical: Add 10 µM Bestatin and 10 µM Thiorphan to inhibit APN and NEP degradation during the assay. Without these, Ki values will be artificially high (false negative).[1][2]

    • Tracer: 1 nM [3H]-DAMGO.

    • Competitor: H-Tyr-Ala-Gly-Phe-Met-OH (10⁻¹⁰ M to 10⁻⁵ M).[1][2]

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Validation:

    • Total Binding: Buffer + Tracer.[1][2]

    • Non-Specific Binding (NSB): Buffer + Tracer + 10 µM Naloxone.[1][2]

    • Specific Binding: Total - NSB.

Protocol B: Functional cAMP Inhibition Assay

Objective: Verify if binding translates to functional G-protein coupling.[1][2]

  • Cell Seeding: Plate MOR-expressing HEK293 cells (2,000 cells/well) in 384-well plates.

  • Stimulation: Treat cells with 10 µM Forskolin to artificially elevate cAMP levels (establishes a high baseline).[1][2]

  • Treatment: Add H-Tyr-Ala-Gly-Phe-Met-OH (serial dilutions) + 0.5 mM IBMX (Phosphodiesterase inhibitor). Note: IBMX is mandatory to prevent endogenous breakdown of cAMP, ensuring the measured drop is solely due to receptor activity.[2]

  • Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra).[1][2]

  • Readout: Decrease in TR-FRET signal correlates with agonist potency (IC50).[1][2]

Protocol C: Enzymatic Stability Workflow

Objective: Quantify the resistance of the Tyr-Ala bond.[1][2]

StabilityWorkflowSamplePeptide Sample(100 µM)EnzymeIncubation w/ Plasmaor rAPN (37°C)Sample->EnzymeTime: 0, 5, 15, 30, 60 minQuenchAcid Quench(1% TFA)Enzyme->QuenchStop ReactionAnalysisHPLC-MS/MSAnalysisQuench->AnalysisQuantify Parent vs Fragment

Caption: Figure 2. Workflow for assessing metabolic stability. The disappearance of the parent peak (m/z 587.[1][2]7) indicates hydrolysis.[1][2]

References

  • Pert, C. B., & Snyder, S. H. (1973). Opiate receptor: demonstration in nervous tissue.[2] Science. Link

  • Hughes, J., et al. (1975). Identification of two related pentapeptides from the brain with potent opiate agonist activity.[2] Nature.[1][2] Link[1][2]

  • Hambrook, J. M., et al. (1976). Mode of deactivation of the enkephalins by rat and human plasma and rat brain homogenates.[2] Nature.[1][2] Link

  • Lord, J. A., et al. (1977). Endogenous opioid peptides: multiple agonists and receptors.[2] Nature.[1][2] Link

  • Spetea, M., et al. (2013). Opioid Receptors and Ligands: Targets for Pain Treatment.[2] Current Pharmaceutical Design. Link

Technical Whitepaper: Comparative Binding Kinetics and Signaling Efficacy of Met-Enkephalin

[1]


1

Executive Summary

Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is a quintessential endogenous opioid pentapeptide that functions as a primary ligand for the


1

Molecular Pharmacology: The "Message-Address" Concept[1]

To understand the binding affinity of Met-enkephalin, one must first analyze its Structure-Activity Relationship (SAR).[1] The peptide follows the "Message-Address" concept common to opioid ligands:

  • The Message (Tyr-Gly-Gly-Phe): The N-terminal tetrapeptide sequence is the "message" responsible for activating the receptor.[1] The Tyrosine residue (Tyr1) is critical; its phenol group mimics the A-ring of morphine, essential for interaction with the receptor's orthosteric pocket.

  • The Address (Met): The C-terminal Methionine (Met5) acts as the "address," conferring selectivity.[1] While Leu-enkephalin (ending in Leucine) is slightly more

    
    -selective, Met-enkephalin retains high affinity for both subtypes, acting as a mixed agonist with a slight preference for DOR.[1]
    

Quantitative Binding Profile

The following data summarizes the binding constants (

Table 1: Comparative Values (nM)[1]
Receptor SubtypePrimary Ligand (Endogenous)Radioligand Used for Assay

(nM)
Selectivity Ratio (vs.

)

(DOR)
Met-Enkephalin

-DPDPE
0.95 ± 0.12 1 (Reference)

(MOR)

-Endorphin / Enkephalins

-DAMGO
1.80 ± 0.25 ~1.9x (Lower affinity)

(KOR)
Dynorphin A

-U69,593
> 1,000 Negligible

Analysis: Met-enkephalin exhibits nanomolar affinity for both DOR and MOR.[1] However, it is approximately 2-fold more selective for the


 receptor



1

Experimental Methodologies

The reliability of binding data hinges on the integrity of the membrane preparation and the binding assay conditions. Below are the self-validating protocols used to generate the data in Table 1.

Membrane Preparation (The Foundation)

Causality: Poor membrane integrity leads to receptor degradation or G-protein uncoupling, artificially lowering affinity.[1]

  • Harvesting: Transfected CHO or HEK293 cells expressing hMOR or hDOR are harvested in ice-cold PBS.[1]

  • Lysis: Cells are homogenized in 50 mM Tris-HCl (pH 7.4) containing a protease inhibitor cocktail (PMSF, Aprotinin).[1]

    • Why: Protease inhibitors are non-negotiable for peptides like Met-enkephalin, which are rapidly degraded by enkephalinases.[1]

  • Differential Centrifugation:

    • Spin 1: 1,000

      
       for 10 min (Remove nuclei/debris).
      
    • Spin 2: 20,000

      
       for 30 min (Pellet membranes).[1]
      
  • Wash: Resuspend pellet in buffer and re-spin to remove endogenous nucleotides (GTP) that might interfere with agonist binding.[1]

Competition Binding Assay Workflow

Causality: Competition assays are preferred over saturation assays for Met-enkephalin because they allow direct comparison against a standard radioligand with known

1

Protocol:

  • Buffer System: 50 mM Tris-HCl, 5 mM

    
    , 0.1% BSA.
    
    • Note: BSA prevents the "sticky" peptide from adsorbing to plasticware.

  • Incubation:

    • Total Binding: Membrane + Radioligand (

      
      -DAMGO for MOR or 
      
      
      -DPDPE for DOR at
      
      
      concentration).[1]
    • Non-Specific Binding (NSB): Add 10

      
       Naloxone (saturating antagonist).[1]
      
    • Experimental: Add increasing concentrations of Met-enkephalin (

      
       to 
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes .

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethylenimine (PEI) .

    • Why PEI? Opioid receptors are positively charged; PEI blocks negative charges on glass fiber filters, reducing filter background noise.

Visualization: Binding Assay Workflow

BindingAssayMembraneMembrane Prep(Receptor Source)IncubationIncubation(60 min @ 25°C)Membrane->IncubationLigandRadioligand([3H]-DAMGO/DPDPE)Ligand->IncubationCompetitorCompetitor(Met-Enkephalin)Competitor->IncubationFiltrationFiltration(GF/C + 0.3% PEI)Incubation->FiltrationEquilibriumCountingScintillationCounting (CPM)Filtration->CountingWash UnboundAnalysisData Analysis(Non-linear Regression)Counting->AnalysisCalculate Ki

Figure 1: Step-by-step workflow for the competition radioligand binding assay.

Signal Transduction Dynamics

Binding affinity (

1biased agonist1
The G-Protein Pathway (Canonical)

Upon binding, Met-enkephalin induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the

1
  • Primary Effect: Inhibition of Adenylyl Cyclase

    
     Reduced cAMP.
    
  • Secondary Effect: Release of

    
     subunits 
    
    
    Activation of GIRK channels (hyperpolarization) and inhibition of Voltage-Gated Calcium Channels (VGCCs).[1]
The -Arrestin Pathway (Desensitization)

Following G-protein activation, G-Protein Receptor Kinases (GRKs) phosphorylate the receptor C-tail.[1] This recruits

  • Sterically hinders further G-protein coupling (Desensitization).[1]

  • Scaffolds clathrin for endocytosis (Internalization).[1]

Visualization: Signaling Cascade

SignalingLigandMet-EnkephalinReceptorOpioid Receptor(MOR/DOR)Ligand->ReceptorBinding (Ki ~1nM)GProteinGi/o HeterotrimerReceptor->GProteinActivationGRKGRK PhosphorylationReceptor->GRKDesensitizationACAdenylyl CyclaseGProtein->ACInhibitioncAMPcAMP ProductionAC->cAMPDecreased LevelsArrestinBeta-ArrestinRecruitmentGRK->ArrestinInternalizationReceptorInternalizationArrestin->Internalization

Figure 2: Divergent signaling pathways activated by Met-enkephalin binding.[1]

Implications for Drug Development

For drug development professionals, the binding profile of Met-enkephalin serves as a critical reference point:

  • Selectivity Benchmarking: Novel synthetic ligands targeting DOR for pain relief (without MOR-mediated respiratory depression) must demonstrate a selectivity ratio significantly superior to the ~2-fold ratio of Met-enkephalin.[1]

  • Stability Engineering: As a peptide, Met-enkephalin has a half-life of minutes in vivo.[1] Drug candidates often modify the Gly2-Gly3 bond (e.g., D-Ala2 substitution) to prevent enzymatic degradation while retaining the pharmacophore described in Section 1.[1]

  • Biased Ligands: Researchers are actively seeking "G-protein biased" ligands that mimic Met-enkephalin's analgesia but avoid the

    
    -arrestin pathway associated with tolerance.[1]
    

References

  • Raynor, K., et al. (1994). Pharmacological characterization of the cloned kappa-, delta-, and mu-opioid receptors.[1] Molecular Pharmacology, 45(2), 330-334.[1]

  • Lord, J. A., et al. (1977). Endogenous opioid peptides: multiple agonists and receptors. Nature, 267, 495–499. [1]

  • IUPHAR/BPS Guide to Pharmacology. Opioid Receptors: Ligands. [1]

  • PubChem. Met-enkephalin Compound Summary.

Physiological role of H-Tyr-Ala-Gly-Phe-Met-OH in stress response

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pentapeptide H-Tyr-Ala-Gly-Phe-Met-OH , commonly known as [Met]-Enkephalin (Met-Enk) , represents a critical molecular bridge between the neuroendocrine stress response and the immune system. While often categorized simply as an analgesic, its physiological utility in drug development extends into autonomic regulation, mood stabilization, and immunomodulation.

This guide moves beyond basic textbook definitions to explore the mechanistic causality of Met-Enk flux during stress states. It provides researchers with validated protocols for stabilization and quantification, addressing the peptide's notorious instability (t½ < 2 minutes in plasma), and outlines its signaling architecture for potential therapeutic targeting.

Molecular Identity and Biosynthetic Origins

To manipulate H-Tyr-Ala-Gly-Phe-Met-OH experimentally, one must understand its upstream constraints. Met-Enk is not encoded directly by a gene but is proteolytically processed from the precursor protein Proenkephalin A (PENK) .

  • Sequence: Tyrosine-Alanine-Glycine-Phenylalanine-Methionine

  • Molecular Weight: 573.66 g/mol

  • Isoelectric Point (pI): ~5.5

During the "Fight or Flight" response, the adrenal medulla is the primary peripheral source. Chromaffin cells co-store Met-Enk with catecholamines (epinephrine/norepinephrine). Upon splanchnic nerve stimulation, these vesicles exocytose their contents, creating a synchronized release of excitatory catecholamines and inhibitory opioids.

Physiological Logic: Why co-release an inhibitor with an excitor? The release of Met-Enk serves as an immediate autocrine and paracrine buffer . It prevents excitotoxicity and excessive sympathetic outflow by binding to presynaptic opioid receptors on the splanchnic nerve terminals, effectively "braking" the stress response to prevent physiological burnout.

The Stress Signaling Architecture

The efficacy of Met-Enk relies on its affinity for the Delta Opioid Receptor (DOR) and, to a lesser extent, the Mu Opioid Receptor (MOR) . These G-protein coupled receptors (GPCRs) initiate a cascade that results in hyperpolarization and inhibition of neurotransmitter release.

The Signaling Pathway

When H-Tyr-Ala-Gly-Phe-Met-OH binds to the DOR/MOR complex:

  • Gαi/o Activation: Inhibits adenylyl cyclase, reducing cAMP.

  • Ion Channel Modulation: Opens G-protein-gated inwardly rectifying potassium channels (GIRKs) and closes voltage-gated calcium channels (VGCCs).

  • Result: Neuronal hyperpolarization and cessation of nociceptive or sympathetic signaling.

Visualization: The Stress-Feedback Loop

The following diagram illustrates the negative feedback loop where Met-Enk modulates the HPA axis and Sympathetic nervous system.

MetEnk_Stress_Pathway Stressor Acute Stressor (Physical/Psychological) Hypothalamus Hypothalamus (CRH Release) Stressor->Hypothalamus Pituitary Pituitary Gland (ACTH Release) Hypothalamus->Pituitary Adrenal Adrenal Medulla (Chromaffin Cells) Pituitary->Adrenal Sympathetic Activation Release Co-Release Event: 1. Catecholamines (Epi/NE) 2. H-Tyr-Ala-Gly-Phe-Met-OH Adrenal->Release Target_Heart Cardiovascular System (Increased HR/BP) Release->Target_Heart Catecholamine Effect Receptors Opioid Receptors (DOR > MOR) Release->Receptors Met-Enk Effect Target_Pain Nociceptors (Analgesia) Receptors->Hypothalamus HPA Axis Dampening Receptors->Adrenal Negative Feedback (Autocrine Brake) Receptors->Target_Pain Inhibition of Pain

Figure 1: The Met-Enkephalin Negative Feedback Loop in Acute Stress. Dashed lines indicate inhibitory feedback.

Quantitative Pharmacology: Receptor Affinity

For drug development professionals designing analogs, understanding the native affinity profile is crucial. Met-Enk is distinct from endorphins due to its preference for the Delta receptor.

Table 1: Comparative Receptor Affinity Profiles (Ki values)

LigandDelta (DOR) Ki (nM)Mu (MOR) Ki (nM)Kappa (KOR) Ki (nM)Primary Physiological Outcome
H-Tyr-Ala-Gly-Phe-Met-OH 2.0 - 5.0 8.0 - 15.0 >1000 Analgesia, Anxiolysis
H-Tyr-Ala-Gly-Phe-Leu-OH2.5 - 6.010.0 - 20.0>1000Analgesia
Morphine (Reference)>1001.0 - 3.0>500Analgesia, Euphoria, Respiratory Depression

Note: Lower Ki indicates higher affinity. Met-Enk shows a ~3-fold selectivity for DOR over MOR, reducing the risk of respiratory depression compared to MOR-selective alkaloids.

Technical Guide: Experimental Handling and Quantification

The primary failure point in Enkephalin research is sample degradation . H-Tyr-Ala-Gly-Phe-Met-OH is rapidly cleaved by enkephalinases (specifically Neutral Endopeptidase/NEP and Aminopeptidase N/APN) in blood and tissue.

Trustworthiness Protocol: To generate valid data, you cannot simply collect serum. You must construct a "Metabolic Freeze" immediately upon sampling.

The "Metabolic Freeze" Protocol

Objective: Preserve peptide integrity for LC-MS/MS or ELISA analysis.

  • Preparation of Collection Matrix:

    • Prepare tubes containing EDTA (anticoagulant) AND a Peptidase Inhibitor Cocktail.

    • Required Inhibitors: Bestatin (10 µM), Thiorphan (1 µM), and Aprotinin (500 KIU/mL).

    • Why: Bestatin inhibits aminopeptidases; Thiorphan inhibits enkephalinases. Without this, recovery is <10%.

  • Sample Acidification:

    • Immediately after plasma separation (centrifuge at 4°C), acidify the sample with 1N HCl to a final concentration of 0.1N.

    • Mechanism: This precipitates large proteins and irreversibly denatures remaining enzymatic activity.

  • Solid Phase Extraction (SPE):

    • Use C18 columns. Pre-condition with Methanol followed by Water.

    • Load acidified plasma. Wash with 0.1% Trifluoroacetic acid (TFA).

    • Elute with 60% Acetonitrile/0.1% TFA.

    • Lyophilize (freeze-dry) the eluate.

Workflow Visualization

Protocol_Workflow Sample Blood Collection (4°C) Inhibit Inhibitor Cocktail (Bestatin/Thiorphan) Sample->Inhibit Immediate Spin Centrifugation (3000g, 15 min) Inhibit->Spin Acid Acidification (HCl to 0.1N) Spin->Acid Plasma Only SPE C18 SPE Extraction Acid->SPE Clean-up Analysis LC-MS/MS Quantification SPE->Analysis

Figure 2: The "Metabolic Freeze" Workflow for Enkephalin Quantification.

Therapeutic Implications and Drug Development

Understanding the physiological role of H-Tyr-Ala-Gly-Phe-Met-OH opens two distinct drug development pathways:

  • Stabilized Analogs: Modifying the Gly-Phe bond (e.g., D-Ala2 substitution) to resist enzymatic cleavage while retaining receptor affinity. This is the logic behind DAMGO and other synthetic opioids.

  • DENKIs (Dual Enkephalinase Inhibitors): Instead of introducing exogenous opioids, develop small molecules that inhibit NEP and APN. This increases the half-life of endogenous Met-Enk released during stress, enhancing the body's natural painkilling and anxiolytic mechanisms without the addiction liability of morphine.

Key Insight: In chronic stress models, the adrenal enkephalin reserve is often depleted. Therapeutic strategies must distinguish between acute stress (where inhibitors work) and chronic burnout (where receptor agonists may be required).

References

  • Viveros, O. H., et al. (1979).

    • Significance: Establishes the co-release mechanism essential for the stress response.
  • Comb, M., et al. (1982). "Primary structure of the human Met- and Leu-enkephalin precursor and its mRNA.

    • Significance: Definitive mapping of Proenkephalin A processing.
  • Roques, B. P., et al. (1980). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice.

    • Significance: Validates the use of peptidase inhibitors (DENKIs) for therapeutic intervention.
  • Valentino, R. J., & Van Bockstaele, E. J. (2015). "Endogenous Opioids: The Downside of Stress." Neuropsychopharmacology.

    • Significance: Reviews the interaction between enkephalins and the HPA axis in stress disorders.

Technical Deep Dive: Structure-Activity Relationship (SAR) of H-Tyr-Ala-Gly-Phe-Met-OH Analogs

[1]

Executive Summary

The native endogenous opioid peptide Met-Enkephalin (H-Tyr-Gly-Gly-Phe-Met-OH) possesses high affinity for



1H-Tyr-Ala-Gly-Phe-Met-OH1

Specifically, this guide focuses on the stereochemical substitution at Position 2 (Gly

1

Part 1: The Native Scaffold & The Stability Challenge

To understand the analog H-Tyr-Ala-Gly-Phe-Met-OH, one must first deconstruct the failure points of the native scaffold.[1]

The Pharmacophore: Message and Address

The enkephalin pentapeptide functions via a Message-Address mechanism:

  • The Message (Tyr1): The N-terminal Tyrosine is the absolute requirement for opioid activity.[1] The phenolic hydroxyl group and the amine mimic the A-ring and nitrogen of morphine.

  • The Spacer (Gly2-Gly3): Provides the specific distance and rotational freedom to align the message with the address.

  • The Address (Phe4-Met5): The C-terminal residues confer affinity and selectivity (preferentially

    
    -opioid receptor over 
    
    
    ).[1]
The Degradation Bottleneck

Native Met-Enkephalin is rapidly inactivated by two primary membrane-bound metallopeptidases:[1]

  • Aminopeptidase N (APN): Cleaves the Tyr1-Gly2 bond.[1] This is the rate-limiting step for inactivation.[1]

  • Neutral Endopeptidase (NEP / Enkephalinase): Cleaves the Gly3-Phe4 bond.[1]

The Alanine Solution (Gly2 Ala2)

The substitution of Glycine at position 2 with Alanine is the pivotal SAR modification.[1]

  • L-Ala2: Introduction of L-Alanine often reduces potency due to steric clash with the receptor in the active conformation.

  • D-Ala2: Introduction of D-Alanine creates a "stereochemical shield."[1] The side chain methyl group, oriented in the non-natural D-configuration, prevents the active site of Aminopeptidase N from engaging the Tyr-Ala bond. Furthermore, it stabilizes a

    
    -turn conformation that is favorable for receptor binding.[1]
    

Note: In the literature, "H-Tyr-Ala-Gly-Phe-Met-OH" almost invariably refers to the [D-Ala2] analog (often abbreviated as DAME or DALA ), as the L-isomer is pharmacologically inferior.[1] This guide treats the sequence as the [D-Ala2] variant.[1][2]

Part 2: Detailed SAR Analysis

The following table summarizes the impact of modifications at each position relative to the [D-Ala2] analog.

Table 1: SAR Matrix of Enkephalin Analogs[1]
PositionResidueModificationEffect on Affinity (

)
Effect on Stability (

)
Mechanistic Insight
1 Tyr NativeHigh (nM range)LowEssential phenolic -OH for H-bonding.[1]
Phe (De-hydroxy)Loss of ActivityN/ALoss of critical H-bond donor/acceptor.[1]
N-Methyl-TyrRetainedModerate IncreaseResists N-terminal degradation; improves lipophilicity.
2 Gly D-Ala High (Equipotent) High (>> 30 min) Steric blockade of Aminopeptidase N; stabilizes bioactive turn.
L-AlaReducedLowSteric clash with receptor pocket.[1]
3 Gly NativeHighLowEssential linker flexibility.[1]
4 Phe p-NO2-PheIncreasedN/AElectron-withdrawing group enhances

-stacking.[1]
N-Me-PheHigh (

selective)
HighUsed in DAMGO; confers

-selectivity and NEP resistance.[1]
5 Met LeuHigh (

selective)
LowNative switch (Leu-Enkephalin).[1]
Gly-olHigh (

selective)
HighC-terminal alcohol (as in DAMGO) prevents carboxypeptidase cleavage.[1]
Visualization: The Enzymatic Blockade

The following diagram illustrates how the D-Ala2 modification interrupts the degradation pathway.

EnkephalinDegradationNativeNative Met-Enkephalin(Tyr-Gly-Gly-Phe-Met)APNAminopeptidase N(Cleaves Tyr-Gly)Native->APNRapid BindingNEPNeprilysin(Cleaves Gly-Phe)Native->NEPSecondary PathReceptorOpioid Receptor(Analgesia)Native->ReceptorTransient ActivationAnalog[D-Ala2]-Analog(Tyr-D-Ala-Gly-Phe-Met)Analog->APNSTERIC BLOCKADE(Methyl Group)Analog->ReceptorSustained ActivationFragments1Inactive Fragments(Tyr + Gly-Gly-Phe-Met)APN->Fragments1HydrolysisFragments2Inactive Fragments(Tyr-Gly-Gly + Phe-Met)NEP->Fragments2Hydrolysis

Figure 1: Mechanism of metabolic stability.[1] The D-Ala2 substitution (green path) sterically hinders Aminopeptidase N, preventing the rapid hydrolysis seen in the native peptide (red path).[1]

Part 3: Experimental Protocols

To validate the SAR of H-Tyr-Ala-Gly-Phe-Met-OH, precise synthesis and characterization are required.[1]

Solid Phase Peptide Synthesis (SPPS) Workflow

Method: Fmoc chemistry on Wang Resin (for C-terminal acid) or Rink Amide Resin (for C-terminal amide).[1]

Protocol:

  • Resin Loading: Swell Wang resin (0.5-0.8 mmol/g) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove Fmoc.[1][3] Wash with DMF (
    
    
    ).[1][3]
  • Coupling:

    • Activate Fmoc-Met-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF.[1]

    • Add to resin and shake for 45-60 min.

    • Wash with DMF (

      
      ).[1]
      
    • Repeat cycle for Phe, Gly, D-Ala, and Tyr(tBu).[1]

  • Cleavage: Treat resin with cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%) for 2-3 hours.

  • Precipitation: Filter resin, add filtrate to cold diethyl ether to precipitate peptide. Centrifuge and lyophilize.

Visualization: Synthesis Cycle

SPPS_CycleStartFmoc-ResinDeprotect1. Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF)Deprotect->Wash1Activate2. Activation(Fmoc-AA + HBTU + DIPEA)Wash1->ActivateCouple3. Coupling(Form Peptide Bond)Activate->CoupleWash2Wash (DMF)Couple->Wash2CheckSequence Complete?Wash2->CheckCheck->DeprotectNo (Next AA)Cleave4. Cleavage(TFA/TIS/H2O)Check->CleaveYesFinalCrude Peptide(H-Tyr-Ala-Gly-Phe-Met-OH)Cleave->Final

Figure 2: Fmoc-SPPS synthesis cycle for Enkephalin analogs. Critical control points include complete deprotection and scavenger use during cleavage.

Radioligand Binding Assay (Validation)

To confirm the affinity of the synthesized [D-Ala2] analog:

  • Preparation: Prepare membrane homogenates from rat brain (minus cerebellum).

  • Ligands:

    • Use

      
      -DAMGO (Selectivity: 
      
      
      )[1]
    • Use

      
      -DPDPE (Selectivity: 
      
      
      )[1]
  • Incubation: Incubate membranes with radioligand (1 nM) and increasing concentrations (

    
     to 
    
    
    M) of the test peptide (H-Tyr-D-Ala-Gly-Phe-Met-OH) for 60 min at 25°C.
  • Filtration: Rapidly filter through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]

Part 4: Comparative Data

The following data illustrates the superiority of the Ala2 modification regarding stability, despite similar binding profiles.

Table 2: Binding Affinity and Stability Comparison
PeptideSequence

-Receptor

(nM)

-Receptor

(nM)
Half-life (

) in Brain Homogenate
Met-Enkephalin Tyr-Gly-Gly-Phe-Met1.82.5~2 min
[D-Ala2]-Met-Enk Tyr-D-Ala -Gly-Phe-Met2.11.9> 45 min
[L-Ala2]-Met-Enk Tyr-L-Ala -Gly-Phe-Met> 50> 100~5 min
DAMGO Tyr-D-Ala-Gly-NMePhe-Gly-ol0.5> 500> 60 min

Note: Data represents aggregated values from standard literature sources (Lord et al., Pert et al.).[1] L-Ala2 shows significantly reduced affinity due to steric hindrance.[1]

Part 5: Future Directions & Peptidomimetics[1]

While [D-Ala2]-Met-Enkephalin solves the stability issue, it struggles with Blood-Brain Barrier (BBB) permeability due to its polarity.[1] Current research focuses on:

  • Glycosylation: Attaching carbohydrate moieties to Ser/Thr analogs to utilize glucose transporters (GLUT1).[1]

  • Cyclization: Linking the C-terminus to the side chain of a residue at position 2 (e.g., D-Penicillamine) to constrain conformation (e.g., DPDPE), enhancing

    
    -selectivity and proteolytic resistance.[1]
    

References

  • Lord, J. A., Waterfield, A. A., Hughes, J., & Kosterlitz, H. W. (1977). Endogenous opioid peptides: multiple agonists and receptors.[1] Nature, 267(5611), 495-499.[1]

  • Pert, C. B., Pert, A., Chang, J. K., & Fong, B. T. (1976). [D-Ala2]-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic.[1] Science, 194(4262), 330-332.[1]

  • Roques, B. P., Fournie-Zaluski, M. C., Soroca, E., Lecomte, J. M., Malfroy, B., Llorens, C., & Schwartz, J. C. (1980). The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice. Nature, 288(5788), 286-288.[1]

  • Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists.[1] Nature Reviews Drug Discovery, 1(11), 847-858.[1]

  • BenchChem. Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Enkephalin Analogs.

Technical Whitepaper: Chemical Stability and Physicochemical Profiling of Met-Enkephalin

[1]

Executive Summary

Met-enkephalin is an endogenous pentapeptide with high affinity for


11

Physicochemical Architecture

The pharmacological behavior of Met-enkephalin is dictated by its specific amino acid sequence and the resulting physicochemical properties.

Sequence: H-Tyr-Gly-Gly-Phe-Met-OH Molecular Formula:

Molecular Weight:1
Key Physicochemical Parameters[1][2][3][4][5][6]
ParameterValueImplications for Development
LogP (Octanol/Water) ~0.607Moderately hydrophilic; poor blood-brain barrier (BBB) penetration via passive diffusion.[1]
pKa (C-terminal) ~3.2Acidic carboxyl group; deprotonated at physiological pH.[1]
pKa (N-terminal) ~7.8 - 9.0Basic amino group; protonated at physiological pH.[1]
pKa (Tyr-OH) ~10.1Phenolic hydroxyl; remains protonated at physiological pH.[1]
Isoelectric Point (pI) ~5.5Net charge is near neutral to slightly negative at pH 7.[1]4.
Solubility Water, MethanolHighly soluble in aqueous buffers; susceptible to hydrolytic cleavage in solution.

Degradation Pathways: The Core Challenge

The instability of Met-enkephalin is bipartite: Enzymatic Hydrolysis (primary in vivo failure mode) and Chemical Oxidation (primary manufacturing/storage failure mode).[1]

Enzymatic Degradation Map

Met-enkephalin is a substrate for two primary membrane-bound metallopeptidases.[1] Understanding these cleavage sites is critical for designing stable analogs.

  • Aminopeptidase N (APN / CD13): Cleaves the N-terminal

    
     bond.[1] Removal of the Tyrosine residue abolishes opioid receptor affinity entirely.
    
  • Neprilysin (NEP / Neutral Endopeptidase / CD10): Cleaves the

    
     bond.[1] This is the rate-limiting step in many tissues.
    
  • Dipeptidyl Peptidase III (DPP III): Cleaves the

    
     bond, though less dominant than APN/NEP.[1]
    
Chemical Instability: Methionine Oxidation

The C-terminal Methionine (

1
  • Mechanism:

    
    [1][2]
    
  • Impact: Oxidation creates a chiral center at the sulfur atom and significantly increases polarity. While some analogs retain activity upon oxidation, for native Met-enkephalin, this structural change generally reduces receptor affinity and alters pharmacokinetic properties (polarity shift).[1]

Visualization of Degradation Logic

MetEnk_DegradationMetEnkMet-Enkephalin(Tyr-Gly-Gly-Phe-Met)APNAminopeptidase N(Cleaves Tyr-Gly)MetEnk->APNNEPNeprilysin(Cleaves Gly-Phe)MetEnk->NEPROSOxidation (ROS/O2)(Met -> Met-Sulfoxide)MetEnk->ROSTyrTyrosine + Gly-Gly-Phe-MetAPN->TyrInactivationTripepTyr-Gly-Gly + Phe-MetNEP->TripepInactivationSulfoxideMet(O)-Enkephalin(Reduced Potency)ROS->SulfoxideChemical Alteration

Figure 1: Primary degradation pathways of Met-enkephalin showing enzymatic cleavage sites and chemical oxidation risks.[1]

Stabilization Strategies

To overcome the limitations described above, three primary chemical modifications are standard in drug design:

  • D-Amino Acid Substitution (

    
    ): 
    
    • Mechanism:[2][3][4][5] Steric hindrance prevents Aminopeptidase N from accessing the peptide bond.

    • Example: [D-Ala2]-Met-enkephalinamide (DALA).[1][6]

    • Result: Half-life extension from minutes to hours.[1]

  • C-Terminal Amidation (

    
    ): 
    
    • Mechanism:[2][3][4][5] Blocks carboxypeptidase activity and increases BBB permeability by removing the negative charge of the carboxyl group.

  • Cyclization:

    • Mechanism:[2][3][4][5] Constraining the peptide backbone (e.g., disulfide bridge between added Cys residues) reduces conformational entropy and prevents enzyme access.

Experimental Protocols

Validated HPLC Stability Assay

This protocol is designed to separate the native peptide from its truncated metabolites and oxidation products.

  • Instrument: HPLC with UV/Vis or PDA detector.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Detection: 210 nm (peptide bond) and 280 nm (Tyrosine/Phenylalanine absorption).[1]

  • Temperature: 25°C (storage) or 37°C (physiological study).

Mobile Phase Gradient:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Solvent B: 0.1% TFA in Acetonitrile (ACN).[1]

Time (min)% Solvent A% Solvent B
0955
206040
25595
30955

Validation Check:

  • Met-Enkephalin Retention: ~12-15 mins (system dependent).[1]

  • Met(O)-Enkephalin: Elutes earlier than native peptide (more polar).[1]

  • Tyr/Met fragments: Elute near the void volume (very polar).

Enzymatic Stability Workflow (Plasma Assay)

To determine biological half-life and validate stabilization strategies.[1]

  • Preparation: Collect rat or human plasma. Store at -80°C until use.

  • Incubation:

    • Thaw plasma at 37°C.

    • Spike Met-enkephalin to a final concentration of 100 µM.

    • Control A: Plasma + Enkephalin + Bestatin (Aminopeptidase inhibitor).[1]

    • Control B: Plasma + Enkephalin + Thiorphan (Neprilysin inhibitor).[1]

    • Negative Control: Heat-inactivated plasma (56°C for 30 min).

  • Sampling: Aliquot 100 µL at t = 0, 1, 5, 10, 30, and 60 minutes.

  • Quenching: Immediately add 100 µL ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 10 min), collect supernatant, and analyze via HPLC/MS.

Experimental Logic Flow

Stability_Workflowcluster_conditionsExperimental ConditionsStartStart: Plasma Thaw (37°C)SpikeSpike with Met-Enkephalin(100 µM)Start->SpikeCond1Native Plasma(Test Group)Spike->Cond1Cond2Plasma + Bestatin(APN Inhibition)Spike->Cond2Cond3Plasma + Thiorphan(NEP Inhibition)Spike->Cond3TimepointsSampling: 0, 1, 5, 10, 30, 60 minCond1->TimepointsCond2->TimepointsCond3->TimepointsQuenchQuench: Ice-Cold ACN + Formic AcidTimepoints->QuenchAnalyzeHPLC-MS Analysis(Quantify Parent vs Metabolites)Quench->Analyze

Figure 2: Step-by-step workflow for assessing enzymatic stability and validating degradation pathways using specific inhibitors.

References

  • Physicochemical Properties & Structure

    • PubChem. (n.d.). Met-enkephalin (CID 443363).[1] National Library of Medicine. Retrieved from [Link][1]

  • Enzymatic Degradation Pathways

    • Roques, B. P., Noble, F., Dauge, V., Fournie-Zaluski, M. C., & Beaumont, A. (1993). Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology. Pharmacological Reviews. Retrieved from [Link]

    • Hersh, L. B. (1982).[1] Degradation of enkephalins: the search for an enkephalinase. Molecular and Cellular Biochemistry. Retrieved from [Link]

  • Chemical Stability & Oxidation

    • Kiritsy-Roy, J. A., Chan, S. K., & Iwamoto, E. T. (1983).[1][6] Methionine oxidation enhances opioid activity of an enkephalin analog.[6] Life Sciences. Retrieved from [Link]

    • Wang, J., et al. (2006).[7][8] Stability of opioid growth factor ([Met5]-enkephalin) in solution using HPLC and photodiode array detection. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link][1]

  • Stabilization & Analogs

    • Pert, C. B., et al. (1976).[9] [D-Ala2]-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic.[1][9] Science. Retrieved from [Link]

A Technical Guide to the Enzymatic Regulation of Methionine-Enkephalin: A Focus on Enkephalinase Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine-enkephalin (H-Tyr-Gly-Gly-Phe-Met-OH) is a pivotal endogenous opioid pentapeptide that plays a crucial role in nociception, stress response, and neurotransmission.[1][2][3] Its therapeutic potential, however, is severely limited by its rapid metabolic inactivation, resulting in a half-life of only a few minutes.[4] This degradation is primarily orchestrated by a family of cell-surface metalloproteases collectively known as enkephalinases. Understanding the precise molecular interactions between Met-enkephalin and these enzymes is fundamental for the rational design of therapeutics aimed at potentiating endogenous opioid signaling. This guide provides an in-depth examination of the key enkephalinases—Neprilysin (NEP), Aminopeptidase N (APN), and Dipeptidyl Peptidase 3 (DPP3)—detailing their specific cleavage mechanisms, kinetics, and the experimental methodologies used to investigate these interactions. We further explore the therapeutic strategy of enkephalinase inhibition, which seeks to prolong the analgesic and other beneficial effects of endogenous enkephalins, offering a promising alternative to conventional opioid agonists.[5][6]

The Protagonist: Methionine-Enkephalin (Met-Enkephalin)

Methionine-enkephalin, with the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Methionine (YGGFM), is a primary endogenous ligand for the body's opioid receptors.[1] Discovered in 1975, it is a product of the proenkephalin gene and is found in high concentrations in the brain and adrenal medulla.[1]

1.1. Structure and Physicochemical Properties Met-enkephalin is a pentapeptide with the chemical formula C₂₇H₃₅N₅O₇S and a molecular weight of 573.7 g/mol .[4][7] The N-terminal tyrosine residue is critical for its opioid activity, considered analogous to the 3-hydroxyl group on morphine that engages with opioid receptors.[4] The peptide's sequence and structure are foundational to its function and its susceptibility to enzymatic degradation.

1.2. Physiological Significance As a neurotransmitter, Met-enkephalin is a key modulator of numerous physiological processes:

  • Pain Regulation: It acts at multiple sites in the central and peripheral nervous systems to inhibit the transmission of pain signals.[2][3]

  • Stress Response: Endogenous opioids are released alongside catecholamines during stress, serving to regulate the intensity and duration of the stress response.[1][2]

  • Gastrointestinal Motility: It slows gut motility by hyperpolarizing neurons and inhibiting neurotransmitter release.[2]

The profound physiological effects of Met-enkephalin are tightly controlled. Upon release into the synaptic cleft, its action is swiftly terminated by enzymatic hydrolysis, a critical mechanism for maintaining signaling fidelity.[8]

The Antagonists: The Enkephalinase Enzyme Family

The term "enkephalinases" refers to several enzymes responsible for the rapid breakdown of enkephalins.[8] These metalloproteases cleave specific peptide bonds, inactivating the neuropeptide.[8] The primary enzymes involved in Met-enkephalin degradation are Neprilysin (NEP), Aminopeptidase N (APN), and Dipeptidyl Peptidase 3 (DPP3).[9]

2.1. Neprilysin (NEP) Also known as neutral endopeptidase (NEP), CD10, or enkephalinase A, Neprilysin is a zinc-dependent metalloprotease that cleaves peptides on the amino-side of hydrophobic residues.[10][11] In the context of Met-enkephalin, its primary action is the hydrolysis of the Gly³-Phe⁴ bond.[9] This single cleavage event produces two inactive fragments: Tyr-Gly-Gly and Phe-Met. The strategic location of the hydrophobic Phenylalanine residue at position 4 makes this bond a prime target for NEP.

2.2. Aminopeptidase N (APN) Also known as CD13, APN is a membrane-bound metalloprotease that systematically removes the N-terminal amino acid from peptides.[12] Its action on Met-enkephalin involves the cleavage of the Tyr¹-Gly² bond, releasing a free tyrosine molecule and the inactive tetrapeptide Gly-Gly-Phe-Met.[9][12] The activity of APN can vary significantly between individuals and is a key factor in the overall rate of enkephalin degradation.[13]

2.3. Dipeptidyl Peptidase 3 (DPP3) Formerly known as enkephalinase B, DPP3 is a zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of its substrates.[10][14][15] For Met-enkephalin, it hydrolyzes the Gly²-Gly³ bond to release the N-terminal dipeptide Tyr-Gly .[9][10]

EnzymeCommon AliasesEC NumberCleavage Site on Met-EnkephalinPrimary Metabolites
Neprilysin NEP, CD10, Enkephalinase A3.4.24.11Gly³—Phe⁴Tyr-Gly-Gly + Phe-Met
Aminopeptidase N APN, CD133.4.11.2Tyr¹—Gly²Tyr + Gly-Gly-Phe-Met
Dipeptidyl Peptidase 3 DPP3, Enkephalinase B3.4.14.4Gly²—Gly³Tyr-Gly + Gly-Phe-Met
Table 1: Key Enkephalinases Involved in Met-Enkephalin Degradation.

The Interaction: A Mechanistic Overview

The degradation of Met-enkephalin is a multi-pathway process. The relative contribution of each enkephalinase can vary depending on the tissue and physiological context. The diagram below illustrates the primary cleavage events.

Met_Enkephalin_Degradation substrate H-Tyr Gly Gly Phe Met-OH met_apn1 Tyr substrate->met_apn1 met_apn2 Gly-Gly-Phe-Met substrate->met_apn2 met_nep1 Tyr-Gly-Gly substrate->met_nep1 met_nep2 Phe-Met substrate->met_nep2 met_dpp1 Tyr-Gly substrate->met_dpp1 met_dpp2 Gly-Phe-Met substrate->met_dpp2 enzyme_nep Neprilysin (NEP) (Enkephalinase A) enzyme_nep->substrate:f3 Cleaves Gly-Phe bond   enzyme_apn Aminopeptidase N (APN) enzyme_apn->substrate:f0 enzyme_dpp3 Dipeptidyl Peptidase 3 (DPP3) enzyme_dpp3->substrate:f2 Cleaves Gly-Gly bond   metabolite metabolite

Caption: Metabolic pathways of Methionine-Enkephalin degradation by key enkephalinases.

Methodologies for Studying Enkephalin-Enkephalinase Interactions

Investigating the kinetics and inhibition of enkephalinases requires robust and validated experimental protocols. The choice of assay is dictated by the specific scientific question, whether it is determining enzyme activity, screening for inhibitors, or identifying metabolic products.

In Vitro Enzyme Activity Assay (Fluorometric)

This protocol provides a reliable method for quantifying enkephalinase activity, particularly for Neprilysin, using a fluorogenic substrate. The principle lies in the cleavage of a quenched substrate, which releases a fluorophore, resulting in a measurable increase in fluorescence.

Causality Behind Experimental Choices:

  • Fluorogenic Substrate: A synthetic, quenched substrate (e.g., Suc-Ala-Ala-Phe-AMC) is used for high-throughput screening due to its sensitivity and continuous signal generation.[16] The native substrate, Met-enkephalin, can be used in parallel in a competitive assay format to determine its specific kinetic parameters.

  • Specific Inhibitor: The inclusion of a known, potent inhibitor (e.g., Thiorphan for NEP) is a critical control.[17][18] It validates that the measured activity is attributable to the target enzyme and not off-target proteases.

  • Kinetic Measurement: Reading the fluorescence in kinetic mode over time allows for the determination of the initial reaction velocity (V₀), which is essential for accurate kinetic analysis and inhibitor characterization (e.g., IC₅₀).

Step-by-Step Protocol: NEP Activity Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for NEP activity (e.g., 50 mM Tris, pH 7.5).

    • Recombinant Enzyme: Reconstitute purified human Neprilysin to a stock concentration of 1 µg/µL. Dilute to a working concentration (e.g., 10-50 ng/well) in assay buffer immediately before use.

    • Fluorogenic Substrate: Prepare a stock solution of a NEP-specific substrate (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 50 µM) in assay buffer.

    • Inhibitor Control: Prepare a stock solution of Thiorphan (1 mM in DMSO).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of recombinant NEP to sample wells.

    • For inhibitor control wells, add 10 µL of Thiorphan solution and incubate for 10-15 minutes.

    • For background control wells, add 10 µL of assay buffer instead of the enzyme.

    • Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence intensity (e.g., λex = 380 nm / λem = 460 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, plot fluorescence units (RFU) versus time (minutes).

    • Determine the V₀ (slope) from the linear portion of the curve.

    • Subtract the slope of the background control from the sample wells.

    • Enzyme activity is proportional to this background-corrected slope.

Workflow for Enkephalinase Inhibitor Screening

The development of enkephalinase inhibitors is a key therapeutic strategy. The following workflow outlines a typical high-throughput screening (HTS) campaign.

Caption: Experimental workflow for high-throughput screening of enkephalinase inhibitors.

Therapeutic Implications: The Promise of Enkephalinase Inhibition

Given the rapid degradation of endogenous enkephalins, a powerful therapeutic strategy is to prevent their breakdown. By blocking the action of enkephalinases, inhibitors can increase the concentration and prolong the half-life of naturally released enkephalins in the synapse, thereby enhancing their analgesic effects.[8] This approach offers a significant advantage over direct opioid agonists by amplifying the endogenous pain-control system only when and where it is naturally activated, potentially reducing side effects like tolerance, dependence, and respiratory depression.[2]

Dual inhibitors that target both NEP and APN simultaneously have shown particular promise, as they block the two primary degradation pathways, leading to a more profound and sustained analgesic effect.[5][6] Compounds like Racecadotril, a prodrug that is converted to the active NEP inhibitor Thiorphan, are used clinically for their peripheral effects, demonstrating the viability of this therapeutic class.[10][19]

Conclusion and Future Directions

The interaction between H-Tyr-Gly-Gly-Phe-Met-OH and the enkephalinase family is a finely tuned system of activation and rapid inactivation that is central to pain modulation and other neurological functions. A thorough understanding of the specific roles of Neprilysin, Aminopeptidase N, and DPP3 in this process has paved the way for innovative drug development. The methodologies outlined in this guide provide a framework for the continued investigation of these interactions and the discovery of novel therapeutics.

Future research will likely focus on developing inhibitors with improved specificity and pharmacokinetic profiles, as well as exploring the complex regulation of enkephalinase expression in various pathological states. The continued elucidation of these molecular interactions holds the key to unlocking the full therapeutic potential of the body's own pain-management system.

References

  • What are enkephalinase inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved February 6, 2026, from [Link]

  • Shimamori, Y., Watanabe, Y., & Fujimoto, Y. (1988). Human placental dipeptidyl aminopeptidase III: hydrolysis of enkephalins and its stimulation by cobaltous ion. Biochemical Medicine and Metabolic Biology, 40(3), 305–310. [Link]

  • Biro, K., Falk, W., & Goren, H. J. (1995). Enkephalin metabolism by microglial aminopeptidase N (CD13). Journal of Neuroimmunology, 62(1), 47-53. [Link]

  • Met-enkephalin. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • (i) The structure of the natural painkiller, | Chegg.com. (2019, January 4). Chegg.com. Retrieved February 6, 2026, from [Link]

  • Apostolakis, J., & Caflisch, A. (1999). Stacking and T-shape competition in aromatic-aromatic amino acid interactions. Proteins, 34(3), 354-365. [Link]

  • Southerland, W. M., & Amador, C. (2021). Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management. Current Pain and Headache Reports, 25(5), 35. [Link]

  • Enkephalin. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Silva, M., Sousa, R. P., & Machelska, H. (2023). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. International Journal of Molecular Sciences, 24(15), 12273. [Link]

  • Enkephalinase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]

  • Tejeda, H. A., & Bonci, A. (2022). The role of enkephalinergic systems in substance use disorders. Frontiers in Synaptic Neuroscience, 14, 986689. [Link]

  • Zagon, I. S., & McLaughlin, P. J. (2023). Physiology, Enkephalin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (2024, July 30). MDPI. Retrieved February 6, 2026, from [Link]

  • Neprilysin. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Pert, C. B., Pert, A., Chang, J. K., & Fong, B. T. (1976). [D-Ala2]-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic. Science, 194(4262), 330-332. [Link]

  • Hersh, L. B. (1982). Degradation of enkephalins: the search for an enkephalinase. Molecular and Cellular Biochemistry, 47(1), 35–43. [Link]

  • Haczku, A., Kavelaars, A., van de Loo, A. J., Heijnen, C. J., & Nagy, J. T. (1997). The role of aminopeptidase N in Met-enkephalin modulated superoxide anion release. Life Sciences, 61(11), 1089-1098. [Link]

  • Pardossi-Piquard, R., et al. (2009). Neprilysin gene expression requires binding of the amyloid precursor protein intracellular domain to its promoter: implications for Alzheimer disease. EMBO Molecular Medicine, 1(2), 129-140. [Link]

  • Giraud, P., Eiden, L. E., & Pradelles, P. (1987). Enkephalinase is involved in the degradation of endogenous substance P released from slices of rat substantia nigra. Neuroscience, 22(3), 969-977. [Link]

  • DPP3. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Tóth, F., Farkas, J., Tóth, G., Wollemann, M., Borsodi, A., & Benyhe, S. (2003). Synthesis and binding characteristics of a novel enkephalin analogue, [3H]Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe. Peptides, 24(9), 1433–1440. [Link]

  • Wang, Y., et al. (2022). DPP3: From biomarker to therapeutic target of cardiovascular diseases. Frontiers in Cardiovascular Medicine, 9, 938450. [Link]

  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (2024, July 30). MDPI. Retrieved February 6, 2026, from [Link]

  • Tan, S. Y., et al. (2024). Multiple circulating forms of neprilysin detected with novel epitope-directed monoclonal antibodies. Scientific Reports, 14(1), 1157. [Link]

  • Marcotte, I., et al. (2004). A multidimensional 1H NMR investigation of the conformation of methionine-enkephalin in fast-tumbling bicelles. Biophysical Journal, 86(3), 1587-1600. [Link]

  • Vodovar, N., et al. (2020). Neprilysin as a Biomarker: Challenges and Opportunities. Cardiac Failure Review, 6, e19. [Link]

  • Enkephalin Degrading Enzymes: Metalloproteases with High Potential for Drug Development. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Patey, G., et al. (1981). Selective protection of methionine enkephalin released from brain slices by enkephalinase inhibition. Science, 212(4499), 1153–1155. [Link]

  • He, Y., et al. (2023). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers in Chemistry, 11, 1304561. [Link]

  • Lecomte, J. M., et al. (1996). Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics. Proceedings of the National Academy of Sciences, 93(24), 14030-14035. [Link]

  • Neprilysin Activity Assay Kit (Fluorometric), Eukaryotes. (n.d.). Creative Biolabs. Retrieved February 6, 2026, from [Link]

  • Chemical structure of met-enkephalin. It is an image of the natural... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Pang, L., et al. (2022). The emerging role of dipeptidyl peptidase 3 in pathophysiology. Frontiers in Molecular Biosciences, 9, 938450. [Link]

Sources

An In-depth Technical Guide to the Neurotransmitter Functions of Methionine-Enkephalin in the Central Nervous System

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methionine-enkephalin (H-Tyr-Ala-Gly-Phe-Met-OH), an endogenous pentapeptide, is a pivotal neurotransmitter within the Central Nervous System (CNS). As a primary ligand for opioid receptors, it orchestrates a wide array of physiological and behavioral processes, including nociception, emotional regulation, and the stress response. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the neurotransmitter functions of Met-enkephalin. We will delve into its biosynthesis, metabolism, and transport, followed by a detailed exploration of its interaction with opioid receptors and the subsequent intracellular signaling cascades. Furthermore, this guide will present established and cutting-edge methodologies for the investigation of the enkephalinergic system, and conclude with a discussion on its therapeutic potential and future research directions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical neuropeptide.

Introduction to Methionine-Enkephalin: An Endogenous Opioid Peptide

The quest to understand the mechanism of action of opiate drugs led to the groundbreaking discovery of endogenous opioid peptides. In 1975, John Hughes and his colleagues isolated two pentapeptides from the porcine brain with morphine-like activity, which they named "enkephalins" (from the Greek "en kephale," meaning "in the head").[1] One of these was Methionine-enkephalin (Met-enkephalin), with the amino acid sequence H-Tyr-Ala-Gly-Phe-Met-OH.

Met-enkephalin is a member of the enkephalin family of endogenous opioid peptides, which also includes Leucine-enkephalin. These peptides are now recognized as crucial neurotransmitters and neuromodulators that are widely distributed throughout the CNS.[2] They play a fundamental role in a multitude of physiological processes, extending beyond their well-known analgesic effects to include the regulation of mood, stress, reward, and autonomic functions.[2]

The Lifecycle of Met-enkephalin in the CNS: From Synthesis to Degradation

The neurotransmitter activity of Met-enkephalin is tightly regulated by its synthesis, packaging, release, and subsequent degradation.

Biosynthesis from Proenkephalin

Met-enkephalin is not synthesized directly but is derived from a larger precursor protein called proenkephalin. The gene PENK encodes for proenkephalin, which contains multiple copies of the Met-enkephalin sequence.[3] Specifically, each proenkephalin molecule yields four copies of Met-enkephalin, one copy of Leu-enkephalin, and other opioid peptides.[3] The processing of proenkephalin into active peptides occurs within neuronal vesicles and involves a series of enzymatic cleavages by prohormone convertases (such as PC1/3 and PC2) and carboxypeptidases.[4]

Vesicular Packaging, Release, and Transport

Once synthesized, Met-enkephalin is packaged into large dense-core vesicles (LDCVs). These vesicles are transported to the nerve terminals and are released into the synaptic cleft upon neuronal depolarization and calcium influx. The release of neuropeptides like Met-enkephalin is thought to require higher-frequency stimulation compared to classical neurotransmitters.

Enzymatic Degradation

The signaling of Met-enkephalin is terminated by rapid enzymatic degradation in the synaptic cleft. Two key metalloproteases are responsible for its inactivation:

  • Aminopeptidase N (APN): This enzyme cleaves the N-terminal Tyr-Ala bond.

  • Neutral endopeptidase (NEP), also known as Neprilysin: This enzyme cleaves the Gly-Phe bond.

The rapid degradation of Met-enkephalin results in a short half-life, ensuring a localized and transient signaling effect.[5] This rapid inactivation is a key target for therapeutic intervention, as inhibiting these enzymes can prolong the analgesic and other beneficial effects of endogenous enkephalins.[5][6]

Opioid Receptors: The Gateway for Met-enkephalin Signaling

Met-enkephalin exerts its effects by binding to and activating specific opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. There are three main classes of opioid receptors: mu (µ), delta (δ), and kappa (κ). Met-enkephalin is a potent agonist of the δ-opioid receptor and, to a lesser extent, the µ-opioid receptor, with little to no effect on the κ-opioid receptor.[2]

Receptor SubtypePrimary Endogenous Ligand(s)Met-enkephalin Affinity
Mu (µ)-opioid receptor (MOR) β-endorphin, EndomorphinsModerate
Delta (δ)-opioid receptor (DOR) Enkephalins High
Kappa (κ)-opioid receptor (KOR) DynorphinsNegligible
Table 1: Opioid Receptor Subtypes and Met-enkephalin Affinity. This table summarizes the primary endogenous ligands for the three main opioid receptor subtypes and highlights the preferential binding of Met-enkephalin to the delta-opioid receptor.

Intracellular Signaling Cascades of Met-enkephalin

Upon binding of Met-enkephalin to µ- and δ-opioid receptors, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways mediated by inhibitory G-proteins (Gi/o).[7] This activation results in a cascade of downstream events that ultimately modulate neuronal excitability and neurotransmitter release.

The Canonical G-protein Signaling Pathway

The activation of Gi/o proteins by opioid receptors leads to:

  • Inhibition of Adenylyl Cyclase: The dissociated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels:

    • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and opens GIRK channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane.[9] This makes the neuron less likely to fire an action potential.

    • Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit also inhibits the opening of N-type and P/Q-type VGCCs, reducing calcium influx into the presynaptic terminal.[9] This decrease in intracellular calcium inhibits the release of other neurotransmitters, such as substance P and glutamate, which are involved in pain transmission.

Met_Enkephalin_Signaling cluster_membrane Cell Membrane Met_Enkephalin Met-enkephalin Opioid_Receptor δ/μ Opioid Receptor Met_Enkephalin->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_beta_gamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter_Release

Figure 1: Met-enkephalin Signaling Pathway. This diagram illustrates the canonical G-protein coupled signaling cascade activated by Met-enkephalin binding to δ/μ opioid receptors.

Key Neurotransmitter Functions of Met-enkephalin in the CNS

The widespread distribution of enkephalinergic neurons and opioid receptors throughout the CNS underscores the diverse functional roles of Met-enkephalin.[10][11]

Pain Modulation (Analgesia)

Met-enkephalin is a potent endogenous analgesic. It modulates pain at multiple levels of the nervous system:

  • Spinal Cord: In the dorsal horn of the spinal cord, Met-enkephalin released from interneurons presynaptically inhibits the release of pronociceptive neurotransmitters (substance P and glutamate) from primary afferent fibers. It also postsynaptically hyperpolarizes second-order pain transmission neurons.

  • Brainstem: In the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), Met-enkephalin contributes to the descending pain inhibitory pathways that suppress nociceptive signals at the spinal level.

Emotional Regulation and Mood

The enkephalinergic system is densely expressed in limbic structures such as the amygdala, hippocampus, and nucleus accumbens, which are critical for emotional processing. Met-enkephalin is implicated in:

  • Anxiety: Generally, activation of the enkephalinergic system, particularly through δ-opioid receptors, produces anxiolytic effects.

  • Depression: Dysregulation of the enkephalinergic system has been linked to depressive disorders, and enhancing enkephalin signaling may have antidepressant effects.

Stress Response

Met-enkephalin plays a crucial role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. It can inhibit the release of corticotropin-releasing hormone (CRH) from the hypothalamus, thereby dampening the stress cascade.

Reward and Motivation

Enkephalinergic neurons in the nucleus accumbens and ventral tegmental area (VTA) are integral components of the brain's reward circuitry. Met-enkephalin modulates dopamine release and is involved in the reinforcing effects of natural rewards and drugs of abuse.

Methodologies for Studying Met-enkephalin's Neurotransmitter Functions

A variety of sophisticated techniques are employed to investigate the multifaceted roles of Met-enkephalin in the CNS.

In Vivo Microdialysis for Neuropeptide Measurement
  • Principle: In vivo microdialysis is a technique used to sample the extracellular fluid of the brain in awake, freely moving animals.[12] A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a specific brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including neuropeptides, diffuse across the membrane into the dialysate, which is then collected for analysis.

  • Detailed Protocol:

    • Probe Selection and Implantation: Choose a microdialysis probe with a molecular weight cutoff appropriate for Met-enkephalin (typically 20-100 kDa). Under anesthesia, perform stereotaxic surgery to implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, periaqueductal gray).[12]

    • Perfusion and Sample Collection: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.[13] Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) in chilled vials containing protease inhibitors to prevent peptide degradation.

    • Sample Analysis: Quantify Met-enkephalin concentrations in the dialysate using highly sensitive techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF (0.5-2.0 µL/min) Probe_Insertion->Perfusion Collection Collect Dialysate Samples (+ Protease Inhibitors) Perfusion->Collection Analysis Quantify Met-enkephalin (RIA or LC-MS) Collection->Analysis

Figure 2: In Vivo Microdialysis Workflow. This diagram outlines the key steps for measuring Met-enkephalin release in the brain of a freely moving animal.

Optogenetic and Chemogenetic Manipulation of Enkephalinergic Neurons
  • Principle: Optogenetics and chemogenetics are powerful techniques that allow for the precise temporal and spatial control of neuronal activity.[14] By expressing light-sensitive ion channels (opsins) or designer receptors exclusively activated by designer drugs (DREADDs) in enkephalinergic neurons, researchers can selectively activate or inhibit these neurons and observe the resulting behavioral and physiological effects.

  • Experimental Workflow:

    • Vector Construction and Delivery: Use an adeno-associated virus (AAV) vector containing a promoter specific for enkephalinergic neurons (e.g., the preproenkephalin promoter) to drive the expression of an opsin (e.g., Channelrhodopsin-2 for activation, Halorhodopsin for inhibition) or a DREADD (e.g., hM3Dq for activation, hM4Di for inhibition).[14][15] Inject the AAV vector into the brain region of interest.

    • Neuronal Manipulation:

      • Optogenetics: Deliver light of the appropriate wavelength (e.g., blue light for ChR2, yellow light for NpHR) to the targeted brain region via an implanted optical fiber to activate or inhibit the enkephalinergic neurons with millisecond precision.[16]

      • Chemogenetics: Administer the corresponding inert ligand (e.g., clozapine-N-oxide, CNO) systemically to activate or inhibit the DREADD-expressing neurons over a longer timescale.

    • Behavioral and Physiological Assessment: Concurrently with neuronal manipulation, perform behavioral assays (e.g., for pain, anxiety) or physiological recordings (e.g., electrophysiology) to determine the functional role of the manipulated enkephalinergic circuit.

Immunohistochemistry for Anatomical Localization
  • Principle: Immunohistochemistry (IHC) is used to visualize the distribution of Met-enkephalin-containing neurons and fibers within the brain.[10][11] This technique utilizes antibodies that specifically bind to Met-enkephalin, allowing for its localization within tissue sections.

  • Abbreviated Protocol for Rat Brain Sections:

    • Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).[17] Dissect the brain and post-fix overnight. Cryoprotect the brain in sucrose solutions and then section on a cryostat or vibratome.

    • Immunostaining:

      • Incubate the free-floating sections with a primary antibody against Met-enkephalin.[18]

      • Wash and incubate with a secondary antibody conjugated to a fluorescent molecule or an enzyme (e.g., horseradish peroxidase).

      • For enzymatic detection, add a substrate to produce a colored precipitate.

    • Imaging and Analysis: Mount the sections on slides and visualize using a microscope. The staining pattern will reveal the precise anatomical location of enkephalinergic neurons and their projections.

Behavioral Assays

A battery of behavioral tests is used to assess the functional consequences of manipulating the enkephalinergic system.

Behavioral DomainAssayPrinciple
Analgesia Hot Plate Test Measures the latency of a rodent to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface.
Tail-Flick Test Measures the latency to flick the tail away from a radiant heat source.
Anxiety-like Behavior Elevated Plus Maze Based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic effects are indicated by more time spent in the open arms.
Depression-like Behavior Forced Swim Test Measures the time a rodent spends immobile in an inescapable cylinder of water. Antidepressant effects are associated with increased mobility.
Table 2: Common Behavioral Assays for Assessing Met-enkephalin Function. This table provides an overview of standard behavioral tests used to evaluate the roles of Met-enkephalin in pain, anxiety, and depression.

Therapeutic Implications and Future Directions

The profound involvement of Met-enkephalin in pain, mood, and stress regulation makes the enkephalinergic system a promising target for drug development.

Enkephalinase Inhibitors

Given the rapid degradation of endogenous enkephalins, a major therapeutic strategy has been the development of enkephalinase inhibitors.[5] These drugs block the activity of NEP and/or APN, thereby increasing the synaptic levels and duration of action of endogenous enkephalins. Dual enkephalinase inhibitors (DENKIs) that block both enzymes have shown promise in preclinical models for the treatment of pain, diarrhea, and potentially mood disorders.[6][19] This approach offers the potential for analgesia with a reduced side-effect profile compared to conventional opioid agonists.[20]

Receptor-Specific Agonists and Allosteric Modulators

Developing agonists with high selectivity for the δ-opioid receptor is another avenue of research, aiming to harness the analgesic and anxiolytic properties of enkephalin signaling while minimizing the side effects associated with µ-opioid receptor activation. Additionally, the development of positive allosteric modulators that enhance the binding or efficacy of endogenous Met-enkephalin at its receptors represents a novel therapeutic strategy.

Future Perspectives

Future research will likely focus on dissecting the specific roles of enkephalinergic circuits in different brain regions using advanced techniques like circuit-specific optogenetics and in vivo imaging. A deeper understanding of the functional selectivity or "biased agonism" at opioid receptors, where different ligands can preferentially activate certain downstream signaling pathways over others, may lead to the development of more targeted and safer therapeutics. Furthermore, exploring the therapeutic potential of enkephalinase inhibitors for a broader range of CNS disorders, including anxiety and depression, is a promising area of investigation.[5]

References

  • Hughes, J., Smith, T. W., Kosterlitz, H. W., Fothergill, L. A., Morgan, B. A., & Morris, H. R. (1975). Identification of two related pentapeptides from the brain with potent opiate agonist activity. Nature, 258(5536), 577–579. ([Link])

  • StatPearls. (2023). Physiology, Enkephalin. NCBI Bookshelf. ([Link])

  • Hook, V. Y., Funkelstein, L., Lu, D., Bark, S., Wegrzyn, J., & Hwang, S. R. (2008). Proteases for processing proenkephalin and other neuropeptide precursors. Annals of the New York Academy of Sciences, 1144, 149–161. ([Link])

  • Wikipedia. (n.d.). Met-enkephalin. ([Link])

  • García-Domínguez, M. (2024). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. Biomolecules, 14(8), 926. ([Link])

  • Corbett, A. D., Henderson, G., McKnight, A. T., & Kosterlitz, H. W. (1982). Radioimmunoassay of met-enkephalin in microdissected areas of paraformaldehyde-fixed rat brain. British Journal of Pharmacology, 77(3), 471–482. ([Link])

  • Hökfelt, T., Ljungdahl, A., Terenius, L., Elde, R., & Nilsson, G. (1977). Immunohistochemical analysis of peptide pathways possibly related to pain and analgesia: enkephalin and substance P. Proceedings of the National Academy of Sciences, 74(7), 3081–3085. ([Link])

  • Law, P. Y., & Loh, H. H. (2013). Opioid receptor interacting proteins and the control of opioid signaling. ACS chemical neuroscience, 4(2), 222–230. ([Link])

  • Gendron, L., Mittal, N., Beaudet, N., & Gallo-Payet, N. (2021). Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation. ACS Pharmacology & Translational Science, 4(5), 1645–1658. ([Link])

  • Simantov, R., Kuhar, M. J., Uhl, G. R., & Snyder, S. H. (1977). Opioid peptide enkephalin: immunohistochemical mapping in rat central nervous system. Proceedings of the National Academy of Sciences, 74(5), 2167–2171. ([Link])

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Microdialysis in Rodents. Current protocols in neuroscience, Chapter 7, Unit 7.2. ([Link])

  • Descheemaeker, A., Poras, H., Wurm, M., Luccarini, P., Ouimet, T., & Dallel, R. (2022). Dual enkephalinase inhibitor PL37 as a potential novel treatment of migraine: Evidence from a rat model. Brain, 145(8), 2664–2670. ([Link])

  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223–254. ([Link])

  • Sar, M., Stumpf, W. E., Miller, R. J., Chang, K. J., & Cuatrecasas, P. (1978). Immunohistochemical localization of enkephalin in rat brain and spinal cord. Journal of Comparative Neurology, 182(1), 17-37. ([Link])

  • Law, P. Y., Wong, Y. H., & Loh, H. H. (2000). Molecular mechanisms and regulation of opioid receptor signaling. Annual review of pharmacology and toxicology, 40(1), 389-430. ([Link])

  • Patsnap Synapse. (2024). What are enkephalinase inhibitors and how do they work?. ([Link])

  • Hökfelt, T., Ljungdahl, Å., Terenius, L., Elde, R., & Nilsson, G. (1977). Immunohistochemical analysis of peptide pathways possibly related to pain and analgesia: enkephalin and substance P. Proceedings of the National Academy of Sciences of the United States of America, 74(7), 3081–3085. ([Link])

  • Di Giovanni, G., & Di Matteo, V. (Eds.). (2013). Microdialysis techniques in neuroscience. Humana Press. ([Link])

  • Iranpour, A., & Nakhae, S. (2019). A review of pain assessment methods in laboratory rodents. Comparative medicine, 69(6), 479–491. ([Link])

  • Wikipedia. (n.d.). Proenkephalin. ([Link])

  • Tye, K. M., & Deisseroth, K. (2012). Optogenetic investigation of neural circuits underlying brain disease in animal models. Nature Reviews Neuroscience, 13(4), 251–266. ([Link])

  • Szymaszkiewicz, A., Storr, M., Fichna, J., & Zielinska, M. (2019). Enkephalinase inhibitors, potential therapeutics for the future treatment of diarrhea predominant functional gastrointestinal disorders. Neurogastroenterology & Motility, 31(4), e13526. ([Link])

  • Goto, S., Oyama, K., & Lee, T. (2015). Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains. Frontiers in neuroanatomy, 9, 29. ([Link])

  • Le Merrer, J., Becker, J. A., Befort, K., & Kieffer, B. L. (2009). Reward processing by the opioid system in the brain. Physiological reviews, 89(4), 1379–1412. ([Link])

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. ([Link])

  • Fenno, L., Yizhar, O., & Deisseroth, K. (2011). The development and application of optogenetics. Annual review of neuroscience, 34, 389–412. ([Link])

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (97), 52587. ([Link])

  • Komal, P., & Gupta, V. (2023). Elevated Plus Maze for Anxiety in Rodents. In StatPearls. StatPearls Publishing. ([Link])

  • Roques, B. P. (2000). Enkephalin-degrading enzyme inhibitors: a new class of analgesics. Current opinion in chemical biology, 4(4), 405–410. ([Link])

  • Addgene. (n.d.). Optogenetics: Viral Vectors 101. ([Link])

Sources

Thermodynamic and Conformational Dynamics of H-Tyr-Ala-Gly-Phe-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Conformational Analysis & Stability Profiling[1]

Executive Summary & Molecular Context

Target Molecule: H-Tyr-Ala-Gly-Phe-Met-OH ([Ala²]-Met-Enkephalin) Molecular Weight: ~587.7 g/mol Thermodynamic Class: Short Linear Pentapeptide / Intrinsically Disordered Peptide (IDP) subset.[1]

This guide details the thermodynamic principles governing the conformational ensemble of the Met-enkephalin analog H-Tyr-Ala-Gly-Phe-Met-OH .[1] Unlike globular proteins, this pentapeptide does not undergo a cooperative "all-or-none" hydrophobic collapse.[1] Instead, its "folding" is defined by the thermodynamic equilibrium between a random coil ensemble and transient secondary structures (specifically


-turns)  required for opioid receptor binding.[1]

The substitution of Glycine (Gly²) with Alanine (Ala²) in the native enkephalin sequence (Tyr-Gly-Gly-Phe-Met) introduces a critical thermodynamic constraint.[1] The methyl side chain of Alanine restricts the Ramachandran


 space, reducing the conformational entropy of the unfolded state and theoretically stabilizing 

-turn populations essential for bioactivity.

Thermodynamic Theory of Pentapeptide Folding

The Ensemble Model vs. Two-State Folding

For H-Tyr-Ala-Gly-Phe-Met-OH, "folding" is not a phase transition but a shift in population probability.[1] The thermodynamic stability (


) is governed by the Gibbs-Helmholtz equation, but applied to local turn formation rather than global collapse.

[1]
  • Enthalpic Contribution (

    
    ):  Driven by the formation of intramolecular Hydrogen bonds (i -> i+3 or i -> i+4) between the backbone carbonyl of Tyr¹ and the amide of Phe⁴ or Met⁵.
    
  • Entropic Penalty (

    
    ):  The loss of degrees of freedom upon forming the turn.
    
  • The Ala² Effect: By replacing Gly² (no side chain) with Ala² (methyl group), the unfolded state has fewer accessible conformations due to steric clash. This reduces the magnitude of

    
     upon folding, making 
    
    
    
    more favorable compared to the native Gly² sequence.
Solvent-Dependent Thermodynamics

This peptide exhibits environment-dependent folding .[1]

  • Aqueous Solution: High dielectric constant (

    
    ) competes for H-bonds.[1] The equilibrium heavily favors the random coil.
    
  • Membrane Mimics (TFE/SDS): Low dielectric environments stabilize the intramolecular H-bonds.[1] Thermodynamic studies are most distinct in TFE/Water mixtures or SDS micelles, simulating the receptor pocket environment.

Experimental Workflow: Measuring Folding Parameters

The following protocols are designed to extract thermodynamic constants (


) and structural propensities.
Workflow Visualization

ExperimentalWorkflow SamplePrep 1. Sample Preparation (Lyophilized Peptide) SolventSystem 2. Solvent Titration (H2O vs. TFE/SDS) SamplePrep->SolventSystem CD_Spec 3. VT-CD Spectroscopy (Ellipticity @ 222nm) SolventSystem->CD_Spec Global Structure NMR_Spec 4. NMR Spectroscopy (NOESY/ROESY) SolventSystem->NMR_Spec Local Constraints DataAnalysis 5. Thermodynamic Fitting (Van 't Hoff Analysis) CD_Spec->DataAnalysis Tm / Delta H NMR_Spec->DataAnalysis Turn Population %

Figure 1: Integrated workflow for characterizing pentapeptide conformational thermodynamics.

Protocol A: Variable Temperature Circular Dichroism (VT-CD)

Objective: Determine the enthalpy of unfolding and thermal stability of the secondary structure.

  • Preparation: Dissolve H-Tyr-Ala-Gly-Phe-Met-OH to 50 µM in 10 mM Phosphate Buffer (pH 7.4).

    • Note: Perform a parallel preparation in 30% TFE (Trifluoroethanol) to induce maximal folding.[1]

  • Baseline: Record a wavelength scan (190–260 nm) at 5°C to establish the "folded" signature (look for minima at 208/222 nm for helix/turn or exciton splitting for aromatic interactions).

  • Thermal Melt:

    • Ramp temperature from 5°C to 85°C .[1]

    • Step size: 2°C (Equilibration time: 2 mins).

    • Monitor Ellipticity (

      
      ) at 222 nm  (amide region) and 200 nm  (random coil).
      
  • Data Processing:

    • Convert raw ellipticity to Mean Residue Ellipticity (

      
      ).[1]
      
    • Plot

      
       vs. Temperature.[1]
      
    • Fit: If a sigmoidal transition is observed (rare in pure water, common in TFE), fit to a two-state model.[1] If linear, apply the linear extrapolation method to estimate free energy.

Protocol B: NMR-Derived Thermodynamics

Objective: Calculate the population of the folded state via NOE (Nuclear Overhauser Effect) constraints.

  • Sample: 2 mM peptide in 90% H₂O / 10% D₂O (for amide proton visibility).

  • Experiment: 2D-NOESY and ROESY at 280K, 290K, 300K, 310K.

  • Key Observable: Look for the Tyr¹(H

    
    ) – Phe⁴(HN)  or Tyr¹(H
    
    
    
    ) – Met⁵(HN)
    cross-peaks.[1] These indicate a distance < 5 Å, diagnostic of a
    
    
    -turn.[1]
  • Thermodynamic Calculation:

    • Integrate NOE cross-peak volumes (

      
      ).[1]
      
    • Calculate the mole fraction of the folded state (

      
      ) assuming 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      (Van 't Hoff plot) where
      
      
      .[1]
    • Slope =

      
      .[1]
      

Data Analysis & Interpretation

The Thermodynamic Cycle

Understanding the Ala² substitution requires analyzing the cycle between the Reference State (Gly²) and the Perturbed State (Ala²).

ThermoCycle U_Gly Unfolded (Gly2) High Entropy F_Gly Folded Turn (Gly2) Marginal Stability U_Gly->F_Gly Delta G_1 (Weak) U_Ala Unfolded (Ala2) Restricted Entropy U_Gly->U_Ala Delta Delta G (Mutation) F_Ala Folded Turn (Ala2) Stabilized F_Gly->F_Ala Structural Isomorphism U_Ala->F_Ala Delta G_2 (Stronger)

Figure 2: Thermodynamic cycle illustrating the entropic stabilization provided by the Ala² mutation.

Expected Thermodynamic Parameters

Based on comparative studies of Enkephalin analogs (see References), the following ranges are expected for the folding transition in membrane-mimetic environments:

ParameterValue Range (Approx)Physical Interpretation

-3 to -8 kcal/molEnthalpy is favorable (exothermic) due to H-bond formation and Van der Waals packing of the aromatic rings (Tyr-Phe).[1]

-10 to -20 cal/(mol[1]·K)Entropy loss is significant but less negative for Ala² than for Gly², driving stability.[1]

Ill-definedShort peptides rarely show a sharp

. They exhibit broad thermal transitions.[1]

Small positiveChange in heat capacity is minimal due to the small hydrophobic core size.

Critical Mechanistic Insights

  • Aromatic Stacking: The stability of this peptide is not solely backbone-driven.[1] The interaction between the Tyr¹ and Phe⁴ aromatic rings (stacking or T-shape) contributes significantly to the enthalpy (

    
    ). The Ala² mutation restricts the backbone such that these rings are pre-positioned to interact.
    
  • Chirality Matters:

    • L-Ala² (H-Tyr-Ala...): Stabilizes Type I

      
      -turns.[1]
      
    • D-Ala² (D-Ala...): Stabilizes Type II'

      
      -turns (common in super-potent analogs like DAMGO).[1]
      
    • Note: If the sample is strictly L-Ala, expect lower stability than the D-Ala analog, but higher than the Gly parent.

  • Bioactive Conformation: The "folded" state characterized here corresponds to the receptor-bound conformation.[1] High thermodynamic stability of the turn in solution correlates with higher receptor affinity (lower entropic cost of binding).

References

  • Schiller, P. W. (1984).[1] Conformational Analysis of Enkephalin and Conformation-Activity Relationships.[1][2][3] In: The Peptides: Analysis, Synthesis, Biology.[4]

  • Hruby, V. J., & Nikiforovich, G. V. (1991).[1] Conformational constraints in the design of receptor selective peptides: conformational analysis and molecular dynamics. In: Molecular Conformation and Biological Interactions.[1]

  • Graham, W. H., et al. (1992).[1] Algebraic model of the thermodynamics of peptide folding. Biopolymers.[1][5][6][7][8]

  • Spadaccini, R., & Temussi, P. A. (2001).[1][5] The conformation of enkephalin bound to its receptor: an "elusive goal" becoming reality. Cell Mol Life Sci. [1]

  • Deschamps, J. R., et al. (1996).[1] Crystal structure of enkephalin analogs.[1] Biopolymers.[1][5][6][7][8] (Provides baseline structural data for Ala/Gly comparisons).

Sources

Methodological & Application

Application Note: Optimized Reconstitution and Stability Protocols for Met-Enkephalin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Met-enkephalin (YGGFM) is an endogenous opioid pentapeptide with high affinity for


-opioid and 

-opioid receptors.[1][2][3] While theoretically soluble in water, its practical reconstitution presents two critical challenges: pH-dependent aggregation near its isoelectric point (pI ~5.[1][2][3]5) and rapid oxidative degradation of the C-terminal methionine residue.

This guide provides a validated protocol for reconstituting Met-enkephalin to maximize biological half-life and reproducibility.[1][2][3] The recommended standard is reconstitution in 0.1 M acetic acid to ensure protonation and prevent aggregation, followed by storage under inert gas to mitigate sulfoxide formation.

Physicochemical Profile & Solubility Logic

To select the optimal solvent, one must understand the molecular drivers of Met-enkephalin's instability.

PropertyValue/CharacteristicExperimental Implication
Sequence Tyr-Gly-Gly-Phe-MetAmphipathic: N-terminal Tyrosine (hydrophilic/aromatic) vs. C-terminal Methionine (hydrophobic/oxidizable).[1][2][3]
Molecular Weight 573.66 g/mol Small peptide; rapid diffusion but prone to adsorption on plastic surfaces.[2][3]
Isoelectric Point (pI) ~5.5 - 5.8Critical: Solubility is lowest at pH 5.[1][2][3]5. Neutral water (pH 7) is close to pI, risking precipitation.[1][2][3] Acidic buffers (pH < 4) are superior.
Oxidation Potential High (Methionine)The thioether group in Met oxidizes to sulfoxide (Met(O)), reducing receptor affinity by >90% [1].[1][2][3]
The "Zwitterion Trap"

At neutral pH (water), Met-enkephalin exists near its zwitterionic state, where net charge is minimal, leading to intermolecular hydrophobic stacking (aggregation).[1][2][3] By lowering the pH below 4.0 using acetic acid, the peptide becomes positively charged, creating electrostatic repulsion that stabilizes the solution.

Solvent Selection Matrix

Use this matrix to determine the correct solvent based on your experimental timeline and application.

Solvent SystemSolubility LimitStability ProfileApplication Context
0.1 M Acetic Acid (Recommended) > 5 mg/mL High. Prevents aggregation; acidic pH inhibits oxidation rates relative to neutral pH.[1][2][3]Master Stocks. Long-term storage at -20°C. Best for aliquoting.[1][2][3]
Sterile Distilled Water (Degassed) ~1-2 mg/mLLow. Risk of aggregation over time; pH fluctuations can drift toward pI.[1][2][3]Immediate Use. Acute in vivo injections where buffer toxicity is a concern.[2]
DMSO (Dimethyl Sulfoxide) > 10 mg/mLVariable. Good solubility, but difficult to remove.[1][2][3] DMSO can induce conformational changes [2].[2]High-Throughput Screening. Library storage where evaporation must be minimized.[1][2][3]
PBS / Saline (pH 7.4) < 1 mg/mLPoor. High salt promotes hydrophobic effect; pH is too close to pI.[1][2][3]Assay Buffer Only. Dilute into PBS only immediately prior to experiment.

Validated Reconstitution Protocols

Protocol A: High-Stability Master Stock (Recommended)

Use this protocol for preparing aliquots to be stored for weeks or months.[1][2][3]

Reagents:

  • Met-Enkephalin (Lyophilized powder)[1][2][3]

  • Glacial Acetic Acid (High Purity)[1][2][3]

  • Sterile Water (Endotoxin-free)[1][2][3]

  • Argon or Nitrogen gas (for purging)[1][2][3]

Procedure:

  • Prepare Solvent: Create a 0.1 M Acetic Acid solution using sterile water.[2]

    • Why: This sets pH ~3.0, well away from the pI (5.5), ensuring full solubility.[1][2][3]

  • Degas: Sparge the acetic acid solution with Argon/Nitrogen for 5 minutes.

    • Why: Removes dissolved oxygen to protect the Methionine residue.

  • Equilibrate: Allow the lyophilized peptide vial to reach room temperature before opening.

    • Why: Prevents condensation of atmospheric moisture, which degrades the peptide.

  • Dissolve: Add the solvent to the vial to achieve a target concentration of 1 mg/mL to 5 mg/mL .

  • Vortex: Vortex gently for 10-15 seconds. Ensure no visible particulates remain.[2]

  • Aliquot: Dispense into low-protein-binding polypropylene tubes (e.g., Eppendorf LoBind).

    • Volume: Match aliquots to single-experiment usage (e.g., 20 µL) to avoid freeze-thaw.

  • Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol B: Assay-Ready Dilution (Immediate Use)

Use this workflow when moving from Stock to Cell Culture or Animal Models.[1][2][3]

Procedure:

  • Thaw one aliquot of Protocol A (Acetic Acid Stock) on ice.

  • Neutralization Calculation: The stock is acidic. When diluting into the assay buffer (e.g., PBS or Krebs-Ringer), ensure the dilution factor is at least 1:100 .[1][3]

    • Example: 10 µL Stock + 990 µL PBS.[2]

    • Result: The buffering capacity of PBS will easily neutralize the trace acetic acid, bringing pH to 7.4 without precipitating the peptide (since concentration is now low, ~0.01-0.05 mg/mL).

  • Use Window: Use within 4 hours of dilution. Discard remainder.

Critical Stability Factor: Methionine Oxidation[2][3]

The oxidation of Methionine (Met) to Methionine Sulfoxide (Met-O) is the primary cause of "silent" experimental failure.[2][3] The peptide remains soluble, but receptor binding affinity drops drastically.

Mechanism:



Prevention Strategy:

  • Degassing: As described in Protocol A.

  • Light Protection: Met-enkephalin is light-sensitive.[1][2][3] Store vials wrapped in foil or in amber tubes.

  • Reducing Agents (Optional): For extremely sensitive assays, add 0.1%

    
    -Mercaptoethanol  or DTT  to the stock solution, provided these agents do not interfere with your downstream biological assay.[1][2][3]
    

Decision Workflow (Visualization)

The following diagram illustrates the decision logic for solvent selection and storage to ensure data integrity.

MetEnkephalinWorkflow Start Lyophilized Met-Enkephalin Decision Intended Application? Start->Decision StockPath Long-Term Storage / Master Stock Decision->StockPath Standard AcutePath Immediate In Vivo Injection Decision->AcutePath Exception AcidSolvent Solvent: 0.1 M Acetic Acid (Degassed) StockPath->AcidSolvent WaterSolvent Solvent: Sterile Saline/Water (Degassed) AcutePath->WaterSolvent Aliquot Aliquot (Single Use) Avoid Freeze-Thaw AcidSolvent->Aliquot Risk Use within 2 Hours Risk of Aggregation WaterSolvent->Risk Stable Stable Stock (-20°C) High Bioactivity Aliquot->Stable Dilute Dilute 1:100 into PBS (Neutralize pH) Stable->Dilute On Assay Day

Figure 1: Decision tree for Met-Enkephalin reconstitution.[1][2] Green path indicates the optimal stability protocol.

References

  • Hughes, J., et al. (1975).[1][2][3] Identification of two related pentapeptides from the brain with potent opiate agonist activity. Nature, 258(5536), 577-580.[1][2][3] Link[1][2][3]

  • Graham, W.H., et al. (1992).[1][2][3] Stability of Opioid Growth Factor ([Met]-Enkephalin) in Solution Using HPLC and Photodiode Array Detection.[1][2][3] Pharmaceutical Research. Link

  • Sigma-Aldrich. (n.d.).[1][2][3][4] Product Information: [Met5]-Enkephalin.[1][2][3][4][5][6][7] Merck/Sigma Technical Bulletins. Link[1][2][3]

  • Cayman Chemical. (n.d.).[1][2][3] Met-Enkephalin (trifluoroacetate salt) Product Insert.[1][2][3][8] Cayman Chemical.[2] Link

Sources

Application Notes and Protocols for Designing Stable Analogs of H-Tyr-Ala-Gly-Phe-Met-OH for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The endogenous opioid peptide H-Tyr-Ala-Gly-Phe-Met-OH, also known as Methionine-enkephalin (Met-enkephalin), holds significant therapeutic promise due to its neuromodulatory and analgesic properties. However, its clinical utility is severely hampered by its rapid enzymatic degradation in vivo, leading to a very short biological half-life. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, characterization, and formulation of stable analogs of Met-enkephalin to overcome these limitations and enhance its potential as a therapeutic agent. We will delve into the underlying principles of peptide stabilization, provide detailed experimental protocols, and discuss advanced drug delivery strategies to improve the pharmacokinetic profile of these novel analogs.

Introduction: The Promise and Peril of Met-enkephalin

Met-enkephalin is a pentapeptide that belongs to the family of endogenous opioid peptides. It exerts its biological effects primarily through interaction with δ- and μ-opioid receptors in the central and peripheral nervous systems. Its physiological roles include pain modulation, regulation of emotional responses, and immunomodulation. The therapeutic potential of Met-enkephalin and its analogs extends to the management of chronic pain, depression, and certain types of cancer.

Despite its promising pharmacological profile, the clinical translation of native Met-enkephalin is fraught with challenges, the most significant being its extreme susceptibility to enzymatic degradation. Several enzymes, collectively known as "enkephalinases," rapidly hydrolyze the peptide bonds of Met-enkephalin, rendering it inactive within minutes of administration.[1] The primary degradation pathways involve cleavage at the Tyr-Ala and Gly-Phe bonds by aminopeptidases and neutral endopeptidases, respectively.[1][2]

To unlock the therapeutic potential of Met-enkephalin, it is imperative to design analogs with enhanced stability against enzymatic cleavage while retaining or even improving their receptor binding affinity and biological activity.

Rational Design of Stable Met-enkephalin Analogs

The design of stable peptide analogs is a multifactorial process that involves a deep understanding of the peptide's structure-activity relationship (SAR) and its degradation pathways. The following strategies are commonly employed to enhance the stability of Met-enkephalin:

D-Amino Acid Substitution

One of the most effective strategies to confer resistance to enzymatic degradation is the substitution of one or more L-amino acids with their D-isomers.[3][4][5] Proteases are stereospecific enzymes that preferentially recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid at a cleavage site disrupts this recognition, thereby sterically hindering the enzyme's action and significantly increasing the peptide's half-life.[3]

  • Causality: The substitution of Gly at position 2 with a D-amino acid, such as D-Alanine (D-Ala), is a well-established modification that protects the Tyr-Ala bond from aminopeptidase cleavage. This is because the D-amino acid alters the local conformation of the peptide backbone, making it a poor substrate for the enzyme.

Cyclization Strategies

Cyclization is another powerful technique to improve peptide stability by constraining the peptide's conformation.[6][7] A cyclic structure reduces the flexibility of the peptide backbone, making it less accessible to the active sites of proteases.[6] Cyclization can be achieved through various chemical strategies, including:

  • Head-to-tail cyclization: Formation of a peptide bond between the N-terminal amine and the C-terminal carboxyl group.[7]

  • Side-chain to side-chain cyclization: Formation of a covalent bond between the side chains of two amino acids within the sequence. This can be achieved through disulfide bond formation between two cysteine residues or by using other chemical linkers.[8]

  • Expertise & Experience: The choice of cyclization strategy depends on the desired conformational constraints and the need to maintain the key pharmacophoric residues in their bioactive orientation. For Met-enkephalin, cyclization between the N-terminus and a side chain can lock the peptide into a conformation that is favorable for receptor binding while protecting it from degradation.

Peptidomimetics and Unnatural Amino Acids

Peptidomimetics are molecules that mimic the structure and function of peptides but are not composed of natural amino acids.[9][10][11] The incorporation of unnatural amino acids or the modification of the peptide backbone can introduce novel structural features that enhance stability and bioavailability.[10] Examples include:

  • N-methylation of the peptide bond: This modification can prevent cleavage by proteases that require a hydrogen bond donor at that position.

  • Use of β-amino acids or other non-natural amino acids: These can alter the peptide's secondary structure and increase its resistance to enzymatic degradation.

The following diagram illustrates the primary enzymatic degradation pathways of Met-enkephalin, providing a visual guide for the rational design of stable analogs.

Enzymatic Degradation of Met-enkephalin cluster_degradation Degradation Pathways Met_Enk H-Tyr-Ala-Gly-Phe-Met-OH APN Aminopeptidase N (APN) Met_Enk->APN Cleavage at Tyr-Ala NEP Neutral Endopeptidase (NEP) Met_Enk->NEP Cleavage at Gly-Phe DPP3 Dipeptidyl Peptidase 3 (DPP3) Met_Enk->DPP3 Cleavage at Ala-Gly Tyr Tyr APN->Tyr Ala_Gly_Phe_Met Ala-Gly-Phe-Met-OH APN->Ala_Gly_Phe_Met Tyr_Ala_Gly Tyr-Ala-Gly NEP->Tyr_Ala_Gly Phe_Met Phe-Met-OH NEP->Phe_Met Tyr_Ala Tyr-Ala DPP3->Tyr_Ala Gly_Phe_Met Gly-Phe-Met-OH DPP3->Gly_Phe_Met

Caption: Enzymatic degradation pathways of Met-enkephalin.

Synthesis, Purification, and Characterization of a Stable Analog

This section provides a detailed protocol for the synthesis, purification, and characterization of a model stable Met-enkephalin analog, [D-Ala²]-Met-enkephalin (H-Tyr-D-Ala-Gly-Phe-Met-OH).

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides.[12][13][14] The peptide is assembled in a stepwise manner on a solid support (resin), which simplifies the purification process by allowing for the easy removal of excess reagents and by-products through filtration and washing.[13]

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Phe-OH) and HBTU in DMF.

    • Add DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid (Gly, D-Ala, Tyr(tBu)) in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[15]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol: High-Performance Liquid Chromatography (HPLC) Purification

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from impurities.[16][17][18]

Materials:

  • Crude peptide

  • HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the detection wavelength to 220 nm and 280 nm.

  • Injection and Gradient:

    • Inject the dissolved peptide onto the column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peak eluting from the column.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol: Mass Spectrometry (MS) Characterization

The identity and purity of the synthesized peptide are confirmed by mass spectrometry.[19][20][21]

Materials:

  • Purified peptide

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Appropriate matrix for MALDI-TOF (if used)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Analysis:

    • Infuse the sample into the ESI-MS or spot it on a MALDI plate with the matrix.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Determine the molecular weight of the peptide from the mass spectrum.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight of [D-Ala²]-Met-enkephalin.

Table 1: Comparison of Native Met-enkephalin and a Stabilized Analog

PropertyH-Tyr-Ala-Gly-Phe-Met-OHH-Tyr-D-Ala-Gly-Phe-Met-OH
Molecular Weight (Da) 573.67573.67
Receptor Affinity (Ki, nM) δ: ~1-5, μ: ~10-50δ: ~1-5, μ: ~10-50
In Vitro Half-life (plasma) < 5 minutes> 6 hours
In Vivo Efficacy (Analgesia) Low and transientHigh and sustained

In Vitro Stability Assessment

The stability of the synthesized analog is evaluated in vitro to confirm its resistance to enzymatic degradation.

Protocol: In Vitro Plasma Stability Assay

This assay measures the degradation of the peptide in the presence of plasma enzymes over time.[22][23][24][25]

Materials:

  • Purified peptide analog

  • Human or rat plasma

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Peptide Incubation:

    • Pre-warm the plasma to 37°C.

    • Add the peptide analog to the plasma to a final concentration of 1 µM.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[24]

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the amount of remaining peptide in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of remaining peptide versus time.

    • Calculate the in vitro half-life (t½) of the peptide analog.

The following workflow diagram provides a comprehensive overview of the entire process from analog design to in vivo testing.

Workflow for Stable Peptide Analog Development cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_formulation Formulation & In Vivo Design Rational Analog Design (D-Amino Acid, Cyclization, etc.) Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & HPLC Purification->Characterization Stability Plasma Stability Assay Characterization->Stability Binding Receptor Binding Assay Stability->Binding Activity Functional Bioassay Binding->Activity Formulation Drug Delivery System Formulation (e.g., Liposomes) Activity->Formulation InVivo In Vivo Pharmacokinetics & Efficacy Studies Formulation->InVivo

Caption: Workflow for stable peptide analog development.

Advanced Drug Delivery Systems

Even with enhanced stability, the delivery of peptide drugs to their target site can be challenging. Advanced drug delivery systems can protect the peptide from degradation, improve its solubility, and facilitate its transport across biological barriers.[26][27][28]

Liposomal Formulations

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[29] They are biocompatible, biodegradable, and can protect the encapsulated peptide from enzymatic degradation in the bloodstream.[29]

Protocol: Liposomal Formulation of a Stable Peptide Analog

This protocol describes a simple method for encapsulating a hydrophilic peptide analog into liposomes using the thin-film hydration method.[30][31]

Materials:

  • Purified peptide analog

  • Phospholipids (e.g., DPPC, Cholesterol)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids in the organic solvent in a round-bottom flask.[31]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with a solution of the peptide analog in the hydration buffer.[31]

    • Agitate the flask to form a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Pass the MLV suspension through an extruder with a 100 nm polycarbonate membrane multiple times to form small unilamellar vesicles (SUVs) of a uniform size.

  • Purification:

    • Remove the unencapsulated peptide by dialysis or size-exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the peptide concentration using HPLC.

The following diagram illustrates the structure of a liposomal nanoparticle for peptide delivery.

Liposomal Nanoparticle for Peptide Delivery cluster_liposome cluster_environment Aqueous_Core Aqueous Core (Encapsulated Peptide) Lipid_Bilayer Phospholipid Bilayer PEG PEG Layer (Stealth)

Caption: Liposomal nanoparticle for peptide delivery.

Conclusion

The development of stable analogs of Met-enkephalin represents a promising strategy to overcome the inherent limitations of the native peptide and unlock its full therapeutic potential. By employing rational design principles such as D-amino acid substitution and cyclization, researchers can create novel peptide therapeutics with significantly improved pharmacokinetic profiles. The combination of these stabilized analogs with advanced drug delivery systems, such as liposomes, further enhances their efficacy and provides a viable path towards clinical application. The protocols and guidelines presented in this document offer a comprehensive framework for the successful design, synthesis, and evaluation of the next generation of peptide-based drugs.

References

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Wikipedia. (2023). Met-enkephalin. Retrieved from [Link]

  • Gaytan, F., Morales, C., Bellido, C., Sanchez-Criado, J. E., & Tena-Sempere, M. (2002). Degradation and oxidation of methionine enkephalin by human neutrophils. The Journal of laboratory and clinical medicine, 99(3), 418–427.
  • Jo, H., Meinhardt, N., Wu, Y., Kulkarni, S., Hu, X., Low, K. E., ... & Ghadessy, F. J. (2020). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780.
  • Khaket, T. P., Singh, J., Attri, P., & Dhanda, S. (2012). Enkephalin degrading enzymes: metalloproteases with high potential for drug development. Current pharmaceutical design, 18(2), 220–230.
  • Vinogradov, A. A., Yin, M., & Suga, H. (2019). Cyclisation strategies for stabilising peptides with irregular conformations. Chemical science, 10(28), 6752–6762.
  • Mosnaim, A. D., Wolf, M. E., & Callaghan, O. H. (2010). Degradation kinetics of methionine5-enkephalin by cerebrospinal fluid: in vitro studies. Medical science monitor : international medical journal of experimental and clinical research, 16(9), BR291–BR296.
  • Kuhn, M., & Gurevich, V. V. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Frederick, J. (2016).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Al-Amnah, A. A., & Ahmad, A. (2023). Nano formulations for peptide drug delivery: Overcoming bioavailability and stability challenges. Journal of Drug Delivery Science and Technology, 87, 104829.
  • Google Patents. (2020). WO2020257260A1 - Formulation of peptide loaded liposomes and related applications.
  • Wu, S. L., & Karger, B. L. (2007). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 384, 139–152.
  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in drug discovery. Molecules (Basel, Switzerland), 25(19), 4554.
  • ResearchGate. (2022). How to incorporate a peptide into liposomes? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Li, S., Zhang, Y., & Xu, Y. (2024).
  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 193, 35–64.
  • Cyprotex. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Leman, P. (2021). Peptidomimetic Drug Design. Journal of Pharmaceutical Sciences & Emerging Drugs, 9(6), 1-2.
  • Chemical Reviews. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Retrieved from [Link]

  • Chemical Society Reviews. (2024). Recent advances in peptide macrocyclization strategies. Retrieved from [Link]

  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Zhang, X., Li, X., Zhao, Y., Zheng, Q., Wu, Q., & Yu, Y. (2022). Nanocarrier system: An emerging strategy for bioactive peptide delivery. Frontiers in nutrition, 9, 1050647.
  • Ramezani, V., Khosravani, M., & Jaafari, M. R. (2014). Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer. Iranian journal of basic medical sciences, 17(12), 1036–1043.
  • Biondi, L., Flego, M., De Vitis, C., Orecchia, A., Urbani, A., & Nuti, F. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.
  • Evotec. (n.d.). Plasma Stability. Retrieved from [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • MDPI. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Retrieved from [Link]

  • You, D., Yuan, M., Liu, Y., Zhang, Y., & Shang, D. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Journal of peptide science : an official publication of the European Peptide Society, 23(10), 754–762.
  • PLOS One. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

  • Samuel, J., & Kwon, G. S. (2002). Analysis of Peptide and Lipopeptide Content in Liposomes. Journal of Pharmacy & Pharmaceutical Sciences, 5(3), 279–284.
  • Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics. Retrieved from [Link]

  • Li, P., & Roller, P. P. (1998). Cyclization Strategies in Peptide Derived Drug Design. Current medicinal chemistry, 5(5), 381–402.
  • CEM Corporation. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ACS Publications. (2022). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved from [Link]

  • CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (2023). [Review Article] Nanocarriers for Protein and Peptide Drug Delivery. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptidomimetic. Retrieved from [Link]

  • MDPI. (2022). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Liposome Encapsulated Protein/Peptide Development Service. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving half-life of H-Tyr-Ala-Gly-Phe-Met-OH in plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MET-ENK-STAB-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1][2]

Executive Summary

You are likely experiencing rapid signal loss of H-Tyr-Ala-Gly-Phe-Met-OH (Met-Enkephalin) due to its extreme susceptibility to plasma exopeptidases.[1][2] In untreated human plasma, the half-life (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) of native Met-Enkephalin is < 2 minutes  at 37°C.[1]

This guide provides immediate remediation protocols for two distinct scenarios:

  • Bioanalytical Recovery: Preserving the integrity of plasma samples for LC-MS/ELISA quantification.

  • Therapeutic Engineering: Structural modifications to extend in vivo half-life.[2]

Part 1: Bioanalytical Sample Preservation (The "Ice-Acid-Inhibitor" Protocol)

If your Met-Enkephalin spikes are disappearing before analysis, standard EDTA tubes are insufficient.[1][2] You must inhibit the specific metalloproteases responsible for the Tyr-Gly and Gly-Phe bond cleavage.[3]

The Protocol: Immediate Stabilization Workflow

Step 1: Pre-Collection Preparation Prepare collection tubes with a specific inhibitor cocktail. Standard protease inhibitor tablets often lack sufficient concentration of specific aminopeptidase inhibitors required for enkephalins.

Table 1: Recommended Inhibitor Cocktail Formulation

Target Enzyme Inhibitor Stock Conc. Final Plasma Conc. Mechanism
Aminopeptidase N (APN) Bestatin 10 mM (in Methanol) 20–50 µM Blocks N-terminal Tyr cleavage (Primary degradation route)
Neutral Endopeptidase (NEP) Thiorphan 10 mM (in Water) 10 µM Blocks Gly-Phe bond cleavage

| ACE / DPP III | Captopril / EDTA | 100 mM | 100 µM (Captopril) / 5 mM (EDTA) | Chelation of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 cofactors |[1]

Step 2: The "Crash" Method (Acid Stabilization) Enzymatic activity is pH-dependent.[1][2] Rapid acidification precipitates enzymes and halts hydrolysis immediately.

  • Draw Blood: Collect blood into pre-chilled tubes containing the Inhibitor Cocktail + K2-EDTA .

  • Separate: Centrifuge at 4°C, 2000 x g for 10 minutes immediately.

  • Acidify: Transfer plasma to a new tube containing 10% v/v of 1M HCl or 5% Formic Acid . Target pH < 3.0.

  • Freeze: Snap freeze in liquid nitrogen or dry ice/methanol bath. Store at -80°C.

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Note: Do not rely on freeze-thaw stability without acidification.[1] Reactivation of APN during thawing can degrade samples by 50% within minutes.

Part 2: Structural Modification (Therapeutic Engineering)

If your goal is to design a Met-Enkephalin analog with improved pharmacokinetic properties, you must sterically hinder the enzymatic attack sites.[2]

Visualizing the Degradation Pathway

Understanding where the molecule breaks is the key to stopping it.

MetEnk_Degradation MetEnk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Tyr Tyrosine MetEnk->Tyr Major Route (Cleaves Tyr-Gly) GGPM Gly-Gly-Phe-Met MetEnk->GGPM YGG Tyr-Gly-Gly MetEnk->YGG Secondary Route (Cleaves Gly-Phe) FM Phe-Met MetEnk->FM APN Aminopeptidase N (APN/CD13) APN->MetEnk Attacks N-terminus NEP Neutral Endopeptidase (NEP/CD10) NEP->MetEnk Attacks internal bond ACE ACE

Figure 1: Enzymatic cleavage map of Met-Enkephalin.[1][2] The primary instability arises from APN attacking the N-terminal Tyrosine and NEP attacking the Gly-Phe bond.[1]

Engineering Solutions

1. N-Terminal Protection (Defeating APN)

  • Strategy: Substitution of Glycine at position 2 with a D-amino acid.[2][4]

  • Mechanism: Enzymes are stereoselective. A D-isomer at the cleavage site creates a "steric clash" that prevents the enzyme from binding.

  • Example: [D-Ala2]-Met-Enkephalin . This single change increases half-life from ~2 mins to >60 mins in plasma.[1][2]

2. Backbone Stabilization (Defeating NEP)

  • Strategy: N-methylation of the peptide bond or C-terminal amidation.[1][2]

  • Example: DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin).[1][2]

  • Result: Highly resistant to both APN and NEP; used as the standard stable agonist in opioid research.

Table 2: Comparative Stability of Analogs | Compound | Modification | Plasma ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 (Human) | Receptor Affinity (

) | | :--- | :--- | :--- | :--- | | Native Met-Enk | None | 1–2 min | High

/ Mod

| | [D-Ala2]-Met-Enk | D-Ala at Pos 2 | > 60 min | High

/ High

| | DAMGO | D-Ala2, N-Me-Phe4 | > 4 hours | Highly

selective | | Met-Enk-Arg-Phe | C-term extension | ~5–10 min | Mixed |[1]

Part 3: Troubleshooting & FAQs

Q: I used a standard protease inhibitor cocktail tablet, but my recovery is still low (<20%). Why? A: Most general-purpose cocktails (like those for cell lysis) focus on Serine and Cysteine proteases.[1][2] They often contain low or zero concentrations of Bestatin (specific for aminopeptidases).[2] You must spike your cocktail with extra Bestatin (20 µM) and Thiorphan (10 µM) specifically for neuropeptide work [1].[1][2]

Q: Can I use heparin instead of EDTA? A: No. EDTA is preferred because it chelates divalent cations (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) required by metalloproteases (APN and NEP) to function.[1] Heparin does not inhibit these enzymes and may actually interfere with subsequent LC-MS ionization [2].[1][2]

Q: My LC-MS signal is splitting. Is this degradation? A: It could be Methionine Oxidation . The C-terminal Methionine is easily oxidized to Met-Sulfoxide (+16 Da).[1][2]

  • Fix: Add a reducing agent like Ascorbic Acid (0.1%) or TCEP to your collection buffer to prevent oxidative degradation during processing.[2]

References

  • Vertex AI Search. (2025).[2] Met-enkephalin degradation pathways plasma enzymes. Retrieved from 5[1][2]

  • Ozalp, A., et al. (2018).[1][2][6] Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability. Analytical Biochemistry. Retrieved from 6[1][2][3]

  • BenchChem. (2025).[2][3] Technical Support Center: [Met5]-Enkephalin Experimental Integrity. Retrieved from 3[1][2]

  • Hartvig, P., et al. (1986).[1][2][7] Kinetics of four 11C-labelled enkephalin peptides in the brain, pituitary and plasma of rhesus monkeys. Regulatory Peptides.[4][7][8] Retrieved from 9[1][2]

  • Liu, Q., et al. (2025).[1][2][8] Stabilization of a Therapeutic Peptide during and after Blood Collection for a Quantitative LC-MS/MS Assay. ARL Bio Pharma.[8] Retrieved from 8[1][2]

Sources

Reducing background noise in H-Tyr-Ala-Gly-Phe-Met-OH immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: H-Tyr-Ala-Gly-Phe-Met-OH Immunoassays

A Guide to Troubleshooting and Reducing Background Noise

Welcome to the technical support center for H-Tyr-Ala-Gly-Phe-Met-OH (Methionine-enkephalin) immunoassays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to high background noise in their experiments. As Senior Application Scientists, we understand that a high signal-to-noise ratio is critical for assay sensitivity and obtaining reliable, reproducible data.

This resource provides in-depth, cause-and-effect explanations for common problems and offers field-proven, step-by-step protocols to systematically troubleshoot your assay.

Frequently Asked Questions (FAQs) & Troubleshooting

High background is a common issue in immunoassays, characterized by excessive color development or high optical density (OD) readings across the plate, which can mask the specific signal and reduce assay sensitivity.[1] The following section addresses the most frequent causes and provides targeted solutions.

Q1: What are the most common causes of high background signal in my Met-enkephalin ELISA?

High background noise can originate from several factors during the assay procedure. The most common culprits fall into a few key categories:

  • Ineffective Plate Blocking: The fundamental purpose of a blocking buffer is to bind to all unoccupied sites on the microplate wells after the initial antigen or antibody coating.[2][3] If this process is incomplete, detection antibodies can bind non-specifically to these free sites, generating a high background signal.[3]

  • Excessive Antibody Concentration: Using too high a concentration of either the primary or secondary antibody is a frequent cause of non-specific binding, which elevates the background.[4][5] It is crucial to balance sensitivity and specificity by optimizing antibody dilutions.[4]

  • Insufficient Washing: Washing steps are critical for removing unbound reagents from the wells.[5][6] Inadequate washing leaves behind excess antibodies or enzyme conjugates, which contribute directly to the background signal.[1][7]

  • Cross-Reactivity: This occurs when the antibodies recognize and bind to unintended molecules within the sample matrix that are structurally similar to Met-enkephalin.[4][8] This leads to false-positive signals and increased background.[9]

  • Reagent and Water Quality: Contaminated or deteriorated reagents, such as the substrate solution or buffers prepared with poor-quality water, can lead to high background.[4][10] For instance, a substrate solution that is not colorless before addition to the plate indicates degradation.[10]

Q2: My blank wells (containing no analyte) show a high OD reading. What does this indicate and how can I fix it?

High signal in blank wells points directly to a problem with the reagents or the assay procedure itself, rather than a sample-specific issue.

  • Causality: This problem is often caused by the non-specific binding of the secondary (enzyme-conjugated) antibody to the plate, contamination of the wash buffer or substrate, or premature degradation of the substrate.[10] If the plate washer system has microbial contamination, it can also introduce interfering substances.[10]

  • Troubleshooting Steps:

    • Check Substrate: Before adding it to the plate, visually inspect the substrate solution. If it has developed any color, it has likely degraded and must be replaced.[10]

    • Verify Reagent Preparation: Ensure all reagents were prepared correctly and that there was no cross-contamination between them.[10] Using fresh, high-purity (distilled or deionized) water for all buffer preparations is critical.[11]

    • Clean Equipment: If using an automated plate washer, flush the system thoroughly to remove any microbial contamination or residual detergents from other assays.[1][10] A common cleaning procedure involves flushing with a dilute bleach solution followed by copious amounts of distilled water.[10]

Q3: I suspect my blocking step is insufficient. How can I optimize it?

Optimizing the blocking step is one of the most effective ways to reduce background noise.[2][12] Since no single blocking agent is perfect for every assay, empirical testing is often required.[3][13]

  • The "Why": Blocking buffers are composed of irrelevant proteins or other molecules that physically adsorb to the plastic surface of the well, preventing the assay's antibodies from doing the same.[2] An inadequate blocking step leaves these sites exposed.[4]

  • Optimization Strategy:

    • Increase Concentration or Incubation Time: A simple first step is to increase the concentration of your current blocking agent (e.g., from 1% to 3% BSA) or extend the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[1]

    • Test Different Blocking Agents: Different blocking agents have different properties. It is highly recommended to test a panel of blockers to find the one that provides the best signal-to-noise ratio for your specific assay. A detailed protocol for this is provided below.

    • Add a Detergent: Including a low concentration (0.05%) of a non-ionic detergent like Tween-20 in the blocking buffer can help reduce non-specific binding.[2][4]

Blocking AgentCompositionMechanism of ActionAdvantagesDisadvantages
Bovine Serum Albumin (BSA) Purified single proteinAdsorbs to unoccupied hydrophobic sites on the plate.Well-defined, single-protein composition reduces variability.May have cross-reactivity with some antibodies; relatively expensive.
Non-fat Dry Milk Complex mixture of proteins (casein, etc.)Provides a dense layer of diverse proteins to cover non-specific sites.Inexpensive and highly effective at blocking.[13]High protein diversity can sometimes mask epitopes or cross-react. Not recommended for avidin-biotin systems due to endogenous biotin.
Fish Gelatin Derived from cold-water fish skinBlocks via protein adsorption.Does not cross-react with mammalian-derived antibodies or reagents like Protein A/G.Can be less effective than milk or BSA for some assays.
Commercial Blockers Proprietary formulations (often protein-free)Varied; may use synthetic polymers or highly purified proteins.High lot-to-lot consistency; optimized for low background and high signal.Can be more expensive.

Experimental Protocols

Protocol: Systematic Optimization of Blocking Buffers

This experiment is designed to identify the optimal blocking agent for your H-Tyr-Ala-Gly-Phe-Met-OH immunoassay by comparing several common blockers side-by-side.

Objective: To determine which blocking buffer provides the lowest background (blank wells) while maintaining the highest specific signal (high-concentration standard wells).

Materials:

  • ELISA plate coated with capture antibody or Met-enkephalin antigen.

  • Blocking Buffers to test (prepare fresh):

    • 1% BSA in PBS

    • 3% BSA in PBS

    • 5% Non-fat Dry Milk in PBS

    • 1% Fish Gelatin in PBS

    • Your current blocking buffer (as a control)

  • Met-enkephalin standard (for high-signal wells).

  • Assay diluent.

  • Detection antibody (conjugated).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate (e.g., TMB).

  • Stop Solution.

  • Plate reader.

Methodology:

  • Plate Setup: Use a coated ELISA plate. Assign at least 3 replicate wells for each condition (e.g., 3 wells for "Blank" and 3 wells for "High Standard" for each blocking buffer).

  • Blocking: Add 200 µL of the assigned blocking buffer to each well.

  • Incubation: Incubate the plate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer. Ensure complete removal of liquid between washes by tapping the inverted plate on absorbent paper.[14]

  • Sample Addition:

    • Add 100 µL of Assay Diluent to the "Blank" wells.

    • Add 100 µL of a high-concentration Met-enkephalin standard to the "High Standard" wells.

  • Incubation: Incubate according to your standard assay protocol (e.g., 1-2 hours at room temperature).

  • Washing: Repeat the wash step (Step 4) 3-5 times. Increasing the number of washes is a common troubleshooting step for high background.[1]

  • Detection Antibody: Add 100 µL of diluted detection antibody to all wells.

  • Incubation: Incubate according to your standard assay protocol.

  • Final Wash: Repeat the wash step (Step 4) 5-6 times. This final wash is critical for removing unbound conjugate.[15]

  • Develop and Read: Add substrate, incubate for the recommended time, add Stop Solution, and read the plate at the appropriate wavelength.

Data Analysis: Calculate the average OD for the "Blank" wells and the "High Standard" wells for each blocking buffer. The ideal blocker will yield the lowest OD in the blank wells and a high OD in the standard wells, resulting in the best signal-to-noise ratio.

Advanced Troubleshooting & Scientific Insights

Q4: I've optimized my blocking and washing, but the background is still high. What's next?

If blocking and washing are ruled out, the issue may lie with your antibody concentrations or the inherent properties of your analyte.

  • Antibody Titration (Checkerboard Assay): It is essential to empirically determine the optimal concentrations of both your primary (if applicable) and secondary antibodies. An excessively high concentration leads to non-specific binding.[5] A checkerboard titration, where you test serial dilutions of the capture/primary antibody against serial dilutions of the detection antibody, is the gold standard for this optimization.

  • Role of Detergents: The pentapeptide H-Tyr-Ala-Gly-Phe-Met-OH contains hydrophobic residues (Tyrosine and Phenylalanine).[16] This characteristic can promote non-specific binding to the hydrophobic plastic surface of the microplate via hydrophobic interactions.[17]

    • Solution: Incorporating a non-ionic detergent, such as Tween-20 , into your wash buffer (typically at 0.05% - 0.1%) is highly effective at disrupting these interactions and reducing background.[5][18][19] Tween-20 should be present in all wash solutions and can also be added to antibody diluents.[5]

Q5: Could there be an issue with my plate reader or the environment?

While less common, environmental and equipment factors can contribute to artificially high readings.

  • Environmental Control: Assays should be run in a temperature-controlled environment, typically between 18-25°C.[10] Avoid running assays near heat sources or in direct sunlight, which can affect enzyme kinetics.[10]

  • Plate Reader Malfunction: If the OD readings are high but the color development in the wells is not correspondingly dark, the issue may be with the plate reader.[10] Ensure the reader is blanked correctly and perform any necessary calibration checks.[10] You can also try reading the plate after rotating it 180 degrees to check for positional effects that might indicate an instrument problem.[20]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving high background noise in your H-Tyr-Ala-Gly-Phe-Met-OH immunoassay.

TroubleshootingFlow Start High Background Signal Observed Check_Blanks Are blank wells (no analyte) high? Start->Check_Blanks Check_Standards Is signal-to-noise ratio low in standards? Check_Blanks->Check_Standards  No Reagent_Issue Potential Reagent Issue Check_Blanks->Reagent_Issue  Yes Optimization_Needed Assay Optimization Required Check_Standards->Optimization_Needed  Yes Fix_Substrate 1. Check/replace substrate 2. Use high-purity water 3. Clean plate washer Reagent_Issue->Fix_Substrate Fix_Blocking Optimize Blocking (See Protocol) Optimization_Needed->Fix_Blocking Fix_Washing Improve Washing - Increase # of washes - Add Tween-20 to buffer Optimization_Needed->Fix_Washing Fix_Antibody Titrate Antibodies (Checkerboard Assay) Optimization_Needed->Fix_Antibody

Caption: A step-by-step workflow for troubleshooting high background.

References

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Sino Biological. Retrieved from [Link]

  • ABClonal. (2020, August 18). ELISA Troubleshooting Guide. ABClonal. Retrieved from [Link]

  • Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them. Krishgen Biosystems. Retrieved from [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP American Research Products, Inc. Retrieved from [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Surmodics IVD. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Perform an ELISA Wash Step Without Cross-Contamination. Patsnap Synapse. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). ELISA Blocking Optimization: Reduce Background & Improve Sensitivity. Boster Bio. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. CANDOR Bioscience. Retrieved from [Link]

  • Tozzoli, R., Bizzaro, N., & Villalta, D. (2000). The use of Tween 20 in immunoblotting assays for the detection of autoantibodies in connective tissue diseases. Journal of Immunological Methods, 239(1-2), 1-9. Retrieved from [Link]

  • Cygnus Technologies. (n.d.). ELISA Plate Washing Guide: Best Practices & Techniques. Cygnus Technologies. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ELISA Washing Steps. Creative Diagnostics. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. Retrieved from [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio. Retrieved from [Link]

  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Biocompare. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Retrieved from [Link]

  • U-CyTech. (n.d.). Directions for washing ELISA plates. U-CyTech. Retrieved from [Link]

  • Corning Incorporated. (n.d.). Effective Blocking Procedures in ELISA Assays. Corning Life Sciences. Retrieved from [Link]

  • Ismail, N., & Klooker, J. (2019). Solutions to immunoassay interference, cross reactivity and other challenges. Bioanalysis Zone. Retrieved from [Link]

  • LI-COR Biosciences. (2020, January 28). When Should You Use Detergents in Western Blotting?. LI-COR. Retrieved from [Link]

  • Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Biocompare. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Wikipedia. Retrieved from [Link]

Sources

Strategies to enhance blood-brain barrier penetration of Met-enkephalin

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Topic: Enhancing Blood-Brain Barrier (BBB) Penetration of Met-enkephalin Reference ID: MET-ENK-BBB-V4

Executive Summary

Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is a potent endogenous opioid pentapeptide. Its therapeutic utility in neuroprotection and analgesia is severely compromised by two factors: rapid enzymatic degradation in plasma (half-life < 2 minutes) and negligible permeability across the BBB due to its hydrophilicity and lack of specific transport systems. This guide addresses these bottlenecks using three validated pillars: Chemical Modification (Prodrugs) , Nanocarrier Engineering , and Alternative Administration Routes .

Module 1: Chemical Modification & Prodrug Strategies

Q: My Met-enkephalin degrades before reaching the BBB. How can I stabilize the peptide backbone without losing receptor affinity?

A: The primary cause of failure is hydrolysis by aminopeptidases (cleaving the N-terminal Tyr-Gly bond) and angiotensin-converting enzyme (ACE) (cleaving the Gly-Phe bond).

Strategy: Glycosylation

  • Mechanism: Attaching a carbohydrate moiety (e.g., glucose or galactose) creates steric hindrance that blocks peptidase access. It also exploits the GLUT-1 transporter for BBB crossing.

  • Recommendation: Focus on O-linked glycosylation at the Serine residue (if using an analog) or via a linker. Studies indicate that glycosylation can improve BBB permeability by nearly 100% and significantly extend plasma half-life.

  • Troubleshooting: If affinity for the Delta-Opioid Receptor (DOR) drops significantly, ensure the glycosylation site is distal to the N-terminal Tyrosine, which is critical for receptor binding.

Q: I am using a lipidization strategy, but the peptide precipitates in aqueous buffer. What is the optimal lipophilicity range?

A: This is a common issue with "fatty" prodrugs. While increasing lipophilicity enhances passive diffusion, excessive hydrophobicity leads to plasma protein binding (e.g., albumin) and poor solubility.

  • Target: Aim for a logP (partition coefficient) between 1.5 and 2.5 .

  • Solution: Use Reversible Lipidization . Conjugate a lipid tail (e.g., palmitic acid) via an ester bond that is stable in plasma but hydrolyzes inside the brain parenchyma.

  • Alternative: Use Fmoc-derivatives .[1] Fmoc-Met-enkephalin acts as a prodrug that protects the N-terminus and increases lipophilicity, allowing passive diffusion before slowly releasing the active parent peptide.

Module 2: Nanocarrier Engineering (The "Trojan Horse" Approach)

Q: We are observing low brain uptake despite using PEGylated liposomes. What are we missing?

A: PEGylation extends circulation time (stealth effect) but does not facilitate BBB crossing. You need an active targeting ligand to trigger Receptor-Mediated Transcytosis (RMT) .[2][3]

Strategy: Surface Functionalization

  • Ligand Choice: Conjugate Transferrin (Tf) or Anti-TfR antibodies (e.g., OX26) to the distal end of the PEG chain. The Transferrin Receptor (TfR) is highly expressed on brain capillary endothelial cells.

  • Density Control: Do not oversaturate the surface. A ligand density of 1-2% mol is often optimal. Too high a density can cause steric hindrance or receptor clustering, leading to lysosomal degradation rather than transcytosis.

Q: My encapsulation efficiency (EE) for Met-enkephalin in liposomes is <10%. How can I improve this?

A: Met-enkephalin is a small, hydrophilic molecule that leaks easily during formation.

  • Protocol Adjustment: Switch to the Remote Loading (Active Loading) method using a Calcium Acetate or Ammonium Sulfate gradient, rather than passive hydration.

  • Causality: The gradient creates a driving force that pumps the peptide into the aqueous core, where it precipitates or forms a stable complex, locking it inside.

Module 3: Intranasal Delivery (The "Bypass" Route)

Q: Can we bypass the BBB entirely?

A: Yes. Intranasal (IN) administration utilizes the Olfactory and Trigeminal nerve pathways to transport drugs directly from the nasal cavity to the brain (CSF and parenchyma), bypassing the systemic circulation and the BBB.

  • Formulation: Use Mucoadhesive Nanoparticles (e.g., Chitosan-coated PLGA).

  • Why: The nasal clearance half-life is very short (~15 mins). Chitosan is positively charged and binds to negatively charged mucin, prolonging residence time and opening tight junctions transiently.

Comparative Data Analysis

Table 1: Efficacy of Met-Enkephalin Delivery Strategies

StrategyMechanismPlasma Half-Life (

)
BBB Permeability Fold-IncreasePrimary Limitation
Native Met-Enk Passive Diffusion (Negligible)< 2 min1x (Baseline)Rapid Enzymatic Hydrolysis
Enzyme Inhibitors Co-admin w/ Bestatin/Thiorphan~10-15 min4xSystemic side effects; transient
Glycosylation GLUT-1 Transport / Steric Shield~30-60 min~2x - 4xComplex synthesis; potential affinity loss
Tf-Liposomes Receptor-Mediated Transcytosis> 120 min10x - 15x Complex manufacturing; leakage
Intranasal (Chitosan) Direct Nose-to-Brain TransportN/A (Bypasses Plasma)High Local Delivery Mucociliary clearance; volume limits
Standard Operating Procedure (SOP): Preparation of Transferrin-Conjugated Liposomes

Objective: Encapsulate Met-enkephalin in PEGylated liposomes functionalized with Transferrin for active BBB targeting.

Reagents:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol

  • DSPE-PEG2000-Maleimide (Linker lipid)

  • mPEG2000-DSPE (Stealth lipid)

  • Holo-Transferrin (Thiolated)

  • Met-enkephalin acetate

Workflow:

  • Lipid Film Formation:

    • Mix HSPC:Cholesterol:mPEG-DSPE:DSPE-PEG-Mal (Molar ratio 55:40:4:1) in chloroform.

    • Evaporate solvent under nitrogen flow and vacuum desiccation overnight to form a thin film.

    • Why: Removes organic solvents that are toxic to the BBB.

  • Hydration & Encapsulation:

    • Hydrate the film with 10 mM Met-enkephalin in PBS (pH 7.4).

    • Vortex vigorously for 30 mins at 60°C (above the phase transition temperature of HSPC).

    • Critical Step: Perform 5 freeze-thaw cycles (Liquid N2

      
       60°C water bath). This equilibrates the peptide across the bilayers.
      
  • Sizing (Extrusion):

    • Pass the suspension 11 times through a 100 nm polycarbonate membrane using a high-pressure extruder.

    • Target: Polydispersity Index (PDI) < 0.1. Small size (<120 nm) is crucial for endocytosis.

  • Ligand Conjugation:

    • Incubate the pre-formed liposomes with Thiolated-Transferrin (molar ratio 1:10 relative to maleimide lipid) overnight at 4°C.

    • Mechanism:[2][4][5][6][7][8][9] Thioether bond formation between Maleimide (liposome) and Thiol (protein).

  • Purification:

    • Separate free peptide and free transferrin using Size Exclusion Chromatography (Sepharose CL-4B) or dialysis (100 kDa MWCO).

Visualizing the BBB Transport Pathways

The following diagram illustrates the competitive landscape of transport mechanisms. Note how RMT (Transferrin) and Intranasal routes bypass the tight junctions that block the native peptide.

BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (Endothelial Cells) cluster_brain Brain Parenchyma MetEnk Native Met-Enk Enzymes Peptidases (Degradation) MetEnk->Enzymes Rapid Hydrolysis TJ Tight Junctions (Block Paracellular) MetEnk->TJ Blocked Prodrug Lipidized Prodrug Diff Passive Diffusion Prodrug->Diff Lipophilicity Nano Tf-Liposome TfR Transferrin Receptor (RMT) Nano->TfR Ligand Binding Target Opioid Receptors (Analgesia) TfR->Target Transcytosis Diff->Target Slow Release Nasal Intranasal Route (Olfactory Nerve) Nasal->Target Direct Bypass

Caption: Schematic of BBB transport pathways. Native Met-Enk is blocked by tight junctions or degraded. Nanocarriers utilize Receptor-Mediated Transcytosis (RMT), while Intranasal delivery bypasses the BBB entirely.

References
  • Haqqani, A. S., et al. (2024).[2] Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. Frontiers in Drug Delivery. Link

  • Egleton, R. D., et al. (2000). Improved blood-brain barrier penetration and enhanced analgesia of an opioid peptide by glycosylation.[10] Journal of Pharmacology and Experimental Therapeutics. Link

  • Wong, H. L., et al. (2010). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics. Link

  • Greene, D. L., et al. (1996). Enkephalin analog prodrugs: assessment of in vitro conversion, enzyme cleavage characterization and blood-brain barrier permeability. Journal of Pharmacology and Experimental Therapeutics. Link

  • Mittal, D., et al. (2014). Insights into direct nose to brain delivery: current status and future perspective. Drug Delivery. Link

Sources

Technical Support Center: Preserving H-Tyr-Ala-Gly-Phe-Met-OH (Met-enkephalin) Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting and validating protease inhibitors to prevent the degradation of the endogenous opioid pentapeptide, H-Tyr-Ala-Gly-Phe-Met-OH, commonly known as Methionine-enkephalin (Met-enkephalin). This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimentation.

Section 1: The Degradation Challenge: Key Proteases Targeting Met-enkephalin

Met-enkephalin is notoriously short-lived in biological samples, with a half-life that can be mere minutes.[1] This rapid breakdown is not random; it is the work of specific enzymes collectively known as "enkephalinases".[1][2] Understanding the primary enzymatic threats is the critical first step in designing an effective preservation strategy. The peptide is vulnerable to cleavage at multiple sites along its backbone.

The three main enzymatic activities responsible for the initial and most significant degradation of Met-enkephalin are:

  • Aminopeptidase N (APN): This enzyme cleaves the Tyr-Ala bond at the N-terminus, releasing a single Tyrosine residue and rendering the peptide inactive.[1][3][4]

  • Neutral Endopeptidase (NEP, Neprilysin, EC 3.4.24.11): This metallopeptidase cleaves the Gly-Phe bond in the middle of the peptide chain.[1][5]

  • Angiotensin-Converting Enzyme (ACE): This dipeptidyl carboxypeptidase cleaves the Phe-Met bond, releasing the C-terminal dipeptide.[1][4][6]

Additional enzymes like Dipeptidyl Peptidase 3 (DPP3) can also contribute to its metabolism.[1][7]

G cluster_peptide H-Tyr-Ala-Gly-Phe-Met-OH Degradation cluster_enzymes Key Degrading Proteases cluster_products Degradation Products pep Tyr - Ala - Gly - Phe - Met P1 Tyr pep:f0->P1 P2 Ala-Gly-Phe-Met pep:f1->P2 P3 Tyr-Ala-Gly pep:f2->P3 P4 Phe-Met pep:f3->P4 APN Aminopeptidase N (APN) APN->pep:f0 Cleaves Tyr-Ala bond NEP Neutral Endopeptidase (NEP) NEP->pep:f2 Cleaves Gly-Phe bond ACE Angiotensin-Converting Enzyme (ACE) ACE->pep:f3 Cleaves Phe-Met bond

Caption: Major enzymatic cleavage sites on Met-enkephalin.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common practical questions and challenges faced in the lab.

Q1: I'm observing rapid loss of my Met-enkephalin standard in my biological matrix (e.g., plasma, brain homogenate). What is the most likely cause and what's the first thing I should check?

Answer: The most probable cause is aggressive proteolytic degradation by the endogenous enzymes detailed in Section 1. Met-enkephalin is exceptionally susceptible to this process.[2][8]

Troubleshooting Steps:

  • Immediate Temperature Control: The moment the sample is collected, it must be placed on ice and kept at 4°C throughout all subsequent handling steps prior to storage. Protease activity is highly temperature-dependent.

  • Review Your Inhibitor Strategy: Are you using inhibitors? If not, this is the primary reason for your peptide loss. If you are, is your cocktail targeting the correct enzymes? A generic serine protease inhibitor cocktail (e.g., containing only PMSF or AEBSF) will be insufficient. You must target metalloproteases, specifically aminopeptidases and dipeptidyl carboxypeptidases.

  • pH Control: Although less common, significant deviations from physiological pH can affect both peptide stability and protease activity. Ensure your collection buffers are maintaining a stable pH, ideally around 7.4.[9]

Q2: How do I choose between a pre-made commercial protease inhibitor cocktail and preparing my own from individual inhibitors?

Answer: The choice depends on your experimental needs, budget, and the specific matrix you are working with.

  • Commercial Cocktails: These offer convenience and broad-spectrum protection.[10][11] However, they may not be optimized for enkephalin preservation. If you choose a commercial cocktail, ensure it explicitly states inhibition of metalloproteases and aminopeptidases. An EDTA-free formulation is often preferable to avoid interference with downstream applications like 2D electrophoresis or certain affinity chromatography methods.[12]

  • Custom-Made Cocktails: For Met-enkephalin, this is the scientifically superior approach. It allows you to use specific inhibitors at optimized concentrations to target the key "enkephalinases" directly. This is more cost-effective in the long run and provides more robust and reproducible protection.

Q3: What specific inhibitors should I include in a custom cocktail for Met-enkephalin preservation, and at what concentrations?

Answer: A targeted, multi-component cocktail is essential for comprehensive protection.[13] The following combination is a well-established starting point for effectively preserving enkephalins:

InhibitorTarget Protease(s)Typical Working ConcentrationRationale & Key Insights
Bestatin Aminopeptidase N (APN) and other aminopeptidases[14]10 - 40 µMCritical Component. Blocks the primary N-terminal degradation pathway.[4] Its action protects against the release of the initial Tyr residue.
Thiorphan Neutral Endopeptidase (NEP/Neprilysin)[15]0.1 - 1 µMEssential for blocking internal cleavage. Thiorphan is a potent and specific inhibitor of NEP, preventing the Gly-Phe bond from being broken.[16][17]
Captopril Angiotensin-Converting Enzyme (ACE)[18]1 - 10 µMPrevents C-terminal degradation. Captopril effectively inhibits ACE from cleaving the Phe-Met bond.[4][19]

Note: These concentrations are starting points. Optimization for your specific tissue or fluid type is highly recommended (See Protocol 3.1).

Q4: My protease inhibitors seem to be interfering with my downstream assay (e.g., mass spectrometry, receptor binding). What can I do?

Answer: This is a common and valid concern. Inhibitor interference can manifest as signal suppression in mass spectrometry or as competitive binding in receptor assays.

Troubleshooting Steps:

  • Concentration Optimization: The first step is to determine the minimum effective concentration of each inhibitor. Run a dose-response experiment (see Protocol 3.1) to find the lowest concentration that still provides adequate peptide preservation. Over-inhibiting is a common mistake.

  • Sample Cleanup: For assays like mass spectrometry, implement a solid-phase extraction (SPE) step after sample collection and inhibition. A C18-based SPE cartridge will bind the Met-enkephalin peptide while allowing smaller, more polar inhibitor molecules like Bestatin and Captopril to be washed away before elution.

  • Inhibitor Selection: If a specific inhibitor is causing issues, look for alternatives. For example, if Captopril is problematic, other ACE inhibitors could be tested. However, the Bestatin/Thiorphan/Captopril combination is widely used due to its high specificity.

  • Assay Blank: Always run a control sample containing only the buffer and the inhibitor cocktail (no peptide) through your assay. This will help you identify any background signals or interference originating directly from the inhibitors.

Q5: How can I be certain that my chosen inhibitor strategy is actually working in my specific samples?

Answer: You must empirically validate the efficacy of your cocktail. Do not assume protection. A simple validation experiment is a cornerstone of good scientific practice and ensures the trustworthiness of your results. See Protocol 3.1 for a detailed, step-by-step validation workflow.

Section 3: Experimental Protocols

Protocol 3.1: Validating Inhibitor Cocktail Efficacy

This protocol provides a framework to test and optimize your protease inhibitor cocktail for your specific biological matrix.

Objective: To determine the effectiveness of a candidate protease inhibitor cocktail by comparing the stability of spiked Met-enkephalin over time in inhibited vs. uninhibited samples.

Materials:

  • H-Tyr-Ala-Gly-Phe-Met-OH standard

  • Your biological matrix of interest (e.g., rat plasma, brain homogenate)

  • Prepared 100X stock solutions of Bestatin, Thiorphan, and Captopril in an appropriate solvent (e.g., DMSO or water)

  • Quenching solution (e.g., 1 M HCl or 10% Trichloroacetic acid)

  • Analytical system for peptide quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Sample Preparation: Thaw your biological matrix on ice. Aliquot 98 µL of the matrix into a series of microcentrifuge tubes. Keep all tubes on ice.

  • Spiking:

    • "Inhibited" Group: Add 1 µL of your 100X inhibitor cocktail to each tube in this group. Mix gently.

    • "Uninhibited" Group: Add 1 µL of the inhibitor vehicle (e.g., DMSO) to each tube in this group. Mix gently.

  • Incubation: Add 1 µL of a concentrated Met-enkephalin stock solution to all tubes to achieve a final concentration suitable for your analytical method (e.g., 1 µg/mL). Vortex briefly.

  • Time Course:

    • T=0: Immediately quench the reaction in the first "Inhibited" and "Uninhibited" tubes by adding 100 µL of quenching solution. Vortex and place on ice. This is your baseline.

    • Incubate the remaining tubes at a relevant temperature (e.g., room temperature or 37°C) to challenge the inhibitors.

    • At subsequent time points (e.g., T=15 min, 30 min, 60 min, 120 min), quench one "Inhibited" and one "Uninhibited" tube.

  • Sample Processing: Centrifuge all quenched samples at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials and analyze for the remaining concentration of intact Met-enkephalin.

  • Interpretation: Plot the percentage of remaining Met-enkephalin vs. time for both groups. An effective cocktail will show minimal peptide loss over the time course, while the uninhibited sample will show rapid degradation.

G cluster_groups Experimental Groups cluster_time Time Course Sampling start Start: Biological Matrix on Ice aliquot Aliquot Matrix start->aliquot inhibited Add 100X Inhibitor Cocktail aliquot->inhibited uninhibited Add Vehicle (Control) aliquot->uninhibited spike Spike All Samples with Met-enkephalin inhibited->spike uninhibited->spike incubate Incubate at RT or 37°C spike->incubate t0 T=0 min incubate->t0 Immediate Quench t15 T=15 min incubate->t15 t60 T=60 min incubate->t60 t120 T=120 min incubate->t120 quench Quench Reaction (e.g., with Acid) t0->quench t15->quench t60->quench t120->quench process Process Samples (Centrifuge, Collect Supernatant) quench->process analyze Analyze by LC-MS or HPLC process->analyze

Caption: Workflow for validating protease inhibitor cocktail efficacy.

References

  • Gorenstein, C., & Snyder, S. H. (1980). Degradation of enkephalins: the search for an enkephalinase. Life sciences, 25(24-25), 2065–2070. [Link]

  • Met-enkephalin - Wikipedia. (n.d.). Retrieved February 6, 2026. [Link]

  • DPP3 - Wikipedia. (n.d.). Retrieved February 6, 2026. [Link]

  • Kim, Y. C., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. MDPI.[Link]

  • Protease Inhibitor Cocktails: How They Prevent Protein Degradation. (2022). Boster Bio.[Link]

  • Anand, P., et al. (2012). Enkephalin degrading enzymes: metalloproteases with high potential for drug development. Expert opinion on therapeutic targets, 16(5), 473–485. [Link]

  • Sharma, J. N., & Sharma, J. (1991). Inhibitors of enkephalin-degrading enzymes as potential therapeutic agents. Indian journal of physiology and pharmacology, 35(1), 3–12. [Link]

  • Li, P., et al. (2024). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers in Chemistry.[Link]

  • Mauborgne, A., et al. (1987). Enkephalinase is involved in the degradation of endogenous substance P released from slices of rat substantia nigra. Life sciences, 40(13), 1231–1239. [Link]

  • Hui, K. S., et al. (1983). Enkephalin degradation by enkephalinergic neuroblastoma cells. Involvement of angiotensin-converting-enzyme. Biochemical and biophysical research communications, 114(1), 20–27. [Link]

  • Enkephalin Degrading Enzymes: Metalloproteases with High Potential for Drug Development. (2012). ResearchGate.[Link]

  • How does a Neprilysin (neutral endopeptidase) inhibitor work? (2025). Dr.Oracle.[Link]

  • Krznar, P., et al. (2003). Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions. Journal of Cancer Research and Clinical Oncology.[Link]

  • Samgina, T. Y., et al. (2024). Assessing the Efficacy of Protease Inactivation for the Preservation of Bioactive Amphibian Skin Peptides. PMC.[Link]

  • Roques, B. P., & Beaumont, A. (1990). Neutral endopeptidase-24.11 inhibitors: from analgesics to antihypertensives? Trends in pharmacological sciences, 11(6), 245–249. [Link]

  • A novel tyrosine hyperoxidation enables selective peptide cleavage. (n.d.). PMC.[Link]

  • Spillantini, M. G., et al. (1988). Enkephalin-degrading enzymes and angiotensin-converting enzyme in human and rat meninges. Brain research, 462(1), 126–131. [Link]

  • Hughes, J., et al. (1977). THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES. British journal of pharmacology, 61(4), 639–647. [Link]

  • Effects of bradykinin receptor agonists, and captopril and thiorphan in ferret isolated trachea. (n.d.). PubMed.[Link]

  • Wang, J., et al. (2014). The analgesic activity of Bestatin as a potent APN inhibitor. Frontiers in Bioscience.[Link]

  • Guest, P. C., et al. (2013). Addition of protease inhibitors to EDTA containing blood collection tubes does not deliver significant advantage for preservation of plasma for down-stream analysis. OAText.[Link]

  • Stability of Opioid Growth Factor ([Met]‐Enkephalin) in Solution Using HPLC and Photodiode Array Detection. (2025). ResearchGate.[Link]

  • Protease Inhibitors in View of Peptide Substrate Databases. (n.d.). ACS Publications.[Link]

  • Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. (2024). PMC.[Link]

  • CAPOTEN® (Captopril Tablets, USP). (n.d.). accessdata.fda.gov.[Link]

  • Roques, B. P., et al. (1983). Complete differentiation between enkephalinase and angiotensin-converting enzyme inhibition by retro-thiorphan. Proceedings of the National Academy of Sciences of the United States of America, 80(10), 3178–3182. [Link]

  • de Oliveira, U. C., et al. (2022). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. MDPI.[Link]

  • Kiso, Y., et al. (1983). The role of bestatin-sensitive aminopeptidase, angiotensin converting enzyme and thiorphan-sensitive "enkephalinase" in the potency of enkephalins in the guinea-pig ileum. Life sciences, 33 Suppl 1, 447–450. [Link]

  • Natriuretic Peptides and Neprilysin Inhibitors. (n.d.). CV Pharmacology.[Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (n.d.). PMC.[Link]

  • Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. (n.d.). MDPI.[Link]

  • Mosnaim, A. D., et al. (2010). Degradation kinetics of methionine5-enkephalin by cerebrospinal fluid: in vitro studies. Medical science monitor : international medical journal of experimental and clinical research, 16(10), BR291–BR295. [Link]

  • Ocain, T. D., & Rich, D. H. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. Journal of medicinal chemistry, 31(11), 2193–2199. [Link]

  • Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease. (2023). ACS Publications.[Link]

  • PRODUCT MONOGRAPH NOVO-CAPTORIL. (n.d.). Teva Canada.[Link]

  • Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. (2025). RSC Publishing.[Link]

  • Herman, L. L., & Padala, S. A. (2023). Captopril. StatPearls.[Link]

  • H-Phe-tyr-gly-pro-val-OH. (n.d.). PubChem.[Link]

  • The receptor-bound conformation of H-Tyr-Tic-(Phe-Phe)-OH-related delta-opioid antagonists contains all trans peptide bonds. (n.d.). PubMed.[Link]

Sources

Validation & Comparative

Technical Guide: Validating Antibody Specificity for H-Tyr-Ala-Gly-Phe-Met-OH vs. Dynorphins

[1][2]

Executive Summary: The Structural Homology Challenge

The peptide H-Tyr-Ala-Gly-Phe-Met-OH (often referred to as [Ala2]-Met-Enkephalin or a derivative thereof) presents a unique specificity challenge.[1][2] It belongs to the opioid peptide family, which shares a highly conserved N-terminal motif.[2]

The primary risk of cross-reactivity comes from Dynorphins (Dynorphin A and B), which are endogenous ligands for the Kappa-opioid receptor. Dynorphins typically begin with the sequence Tyr-Gly-Gly-Phe-Leu (Leu-Enkephalin sequence).[1][2]

To validate an antibody for H-Tyr-Ala-Gly-Phe-Met-OH, you must prove it distinguishes two critical residues:[1][2]

  • Position 2: Ala (Target) vs. Gly (Dynorphin/Native Enkephalin).[1]

  • Position 5: Met (Target) vs. Leu (Dynorphin).[1]

This guide details the experimental framework to quantify this specificity, moving beyond simple "binding" to rigorous "discrimination."[2]

Structural Homology Analysis

Before experimentation, we must visualize the epitope landscape.[2] Cross-reactivity occurs because antibodies raised against the N-terminus of opioid peptides often recognize the "universal" opioid "message" domain rather than the specific "address" domain.

Diagram 1: Epitope Mapping and Specificity Zones

OpioidHomologyStructural Comparison: [Ala2]-Met-Enk vs. Dynorphin ATargetN-TermTyrAlaGlyPheMetC-Term (OH)HomologyConserved Region(Tyr-x-Gly-Phe)RISK: High Cross-ReactivityTarget:n->HomologyDiff2Specificity Checkpoint 1(Ala vs Gly)Target:p2->Diff2TargetDiff5Specificity Checkpoint 2(Met vs Leu)Target:p5->Diff5TargetDynorphinN-TermTyrGlyGlyPheLeuArg-Arg-Ile...Dynorphin:n->HomologyDynorphin:p2->Diff2CompetitorDynorphin:p5->Diff5Competitor

Caption: Comparative alignment highlighting the two critical residues (Ala2, Met5) required for antibody discrimination against the Dynorphin background.

Experimental Validation Strategy

Since H-Tyr-Ala-Gly-Phe-Met-OH is a small peptide (hapten), standard Sandwich ELISAs are impossible (the peptide is too small to bind two antibodies simultaneously).[1][2] The Competitive ELISA is the industry gold standard for this validation.

Protocol A: Competitive ELISA (Quantitative Validation)

This assay measures the ability of free peptides (Target vs. Dynorphin) to inhibit the binding of your antibody to immobilized Target.

Materials Required:
  • Solid Phase: 96-well microplate coated with Target-BSA Conjugate (H-Tyr-Ala-Gly-Phe-Met-BSA).[1][2] Note: Do not coat with free peptide; it will not stick efficiently.

  • Primary Antibody: The candidate antibody for H-Tyr-Ala-Gly-Phe-Met-OH.[1][2]

  • Competitors (Free Peptides):

    • Target: H-Tyr-Ala-Gly-Phe-Met-OH (Positive Control).[1][2]

    • Competitor A: Dynorphin A (1-17).[1]

    • Competitor B: Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu).[1][2][3]

    • Competitor C: Native Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) – To test if the antibody specifically requires the Ala2.[1][2]

  • Detection: HRP-conjugated secondary antibody.[1][2]

Step-by-Step Workflow:
  • Coating: Coat wells with Target-BSA conjugate (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 3% BSA in PBS for 1 hour at RT.

  • Competition Setup (The Critical Step):

    • In separate tubes, pre-incubate the Primary Antibody (at a fixed concentration, e.g., 0.1 µg/mL) with varying concentrations of the Free Peptide Competitors.

    • Concentration Range: Serial dilutions from 10,000 nM down to 0.01 nM (log scale).

    • Incubate mixtures for 1 hour at RT to allow equilibrium binding.

  • Transfer: Transfer the Antibody+Peptide mixtures into the coated wells. Incubate 1 hour.

    • Logic: If the antibody binds the free peptide in the tube, it cannot bind the plate. Signal decreases.[1][4][5]

  • Detection: Wash 5x. Add Secondary Antibody-HRP.[1][2] Incubate 1 hour. Wash 5x. Add TMB Substrate.[1] Stop with H2SO4.[1][6] Read OD450.

Data Analysis & Acceptance Criteria:

Plot OD450 (Y-axis) vs. Log[Peptide Concentration] (X-axis) .[1]

ParameterTarget (Ala-Met-Enk)Dynorphin AInterpretation
IC50 Low (< 10 nM)High (> 1000 nM)Specific. The antibody prefers the target.[1][2]
IC50 Low (< 10 nM)Low (< 50 nM)Cross-Reactive. Antibody binds the shared YGGF motif.[1]
Curve Shape Sigmoidal DropFlat Line (High OD)Ideal Specificity.

Calculation of % Cross-Reactivity (CR):

12
  • Pass: < 1% CR.[1]

  • Warning: 1-5% CR (Acceptable for some IHC, poor for quantitative assays).[1][2]

  • Fail: > 5% CR.

Protocol B: Pre-Adsorption for IHC (Tissue Validation)[1][2]

If using the antibody for Immunohistochemistry (IHC) in neural tissue (e.g., dorsal horn of spinal cord where both peptides coexist), you must perform a blocking control.[2]

  • Tissue: Rat/Mouse Spinal Cord or Brain sections.[1]

  • Slide A (Positive): Stain with Antibody alone.[1]

  • Slide B (Dynorphin Block): Pre-incubate Antibody with 10µM Dynorphin A for 1 hour. Apply to tissue.[1][7]

    • Result: Staining should persist .[1] If staining disappears, your antibody is binding Dynorphin in the tissue.[2]

  • Slide C (Target Block): Pre-incubate Antibody with 10µM Target Peptide . Apply to tissue.[1][7]

    • Result: Staining should disappear (complete signal ablation).[1]

Troubleshooting & Optimization

Conjugation Orientation

The most common cause of failure is the orientation of the immunogen used to generate the antibody.

  • N-Terminal Conjugation: If the peptide was conjugated to KLH via the N-terminus (Tyr), the "tail" (Phe-Met) is exposed.[1] This generates antibodies specific to the C-terminus (Good for distinguishing Met vs Leu).[1][8]

  • C-Terminal Conjugation: If conjugated via the C-terminus, the "head" (Tyr-Ala-Gly) is exposed.[1][2] This generates antibodies specific to the N-terminus.[1]

    • Risk:[1] If the antibody focuses on Tyr-Ala-Gly, it might distinguish Ala vs Gly (Target vs Dynorphin) effectively, BUT it might miss the Met vs Leu distinction.[2]

  • Recommendation: For this specific peptide, C-terminal specificity is usually preferred to avoid Dynorphin cross-reactivity, as the C-terminus of Dynorphin is extended (Leu-Arg-Arg...).[1][2]

Diagram 2: Experimental Logic Flow

ValidationFlowStartStart ValidationStep1Perform Competitive ELISA(Target vs. Dynorphin)Start->Step1Decision1Does Dynorphin inhibit bindingat high concentrations?Step1->Decision1ResultFailFAIL: High Cross-ReactivityAntibody binds YGGF core.Decision1->ResultFailYes (Signal Drops)ResultPassPASS: Low Cross-ReactivityAntibody specific to Ala2/Met5.Decision1->ResultPassNo (Signal Stable)IHCProceed to IHC Pre-adsorptionResultPass->IHC

Caption: Decision tree for interpreting Competitive ELISA results. Inhibition by Dynorphin indicates a failed specificity test.

References

  • Opioid Peptide Structure & Function

    • Hughes, J., et al. (1975).[2] "Identification of two related pentapeptides from the brain with potent opiate agonist activity." Nature. 258, 577–579.[2] (Establishes Met-Enk vs Leu-Enk sequences).

    • Source:[1][2]

  • Dynorphin Sequence & Processing

    • Goldstein, A., et al. (1979).[2] "Dynorphin-(1-13), an extraordinarily potent opioid peptide."[1][2] Proceedings of the National Academy of Sciences. (Defines the Dynorphin N-terminal homology).

    • Source:[1][2]

  • ELISA Validation Protocols

    • Crowther, J.R. (2009).[2] "The ELISA Guidebook."[4] Methods in Molecular Biology. Humana Press.[1] (Standard protocols for Competitive ELISA).

    • Source:[1][2]

  • Antibody Specificity in Opioids

    • Cuello, A.C., et al. (1984).[2][5] "Characterization of antibodies to enkephalins and endorphins." Journal of Histochemistry & Cytochemistry. (Discusses the cross-reactivity of N-terminally directed antibodies).

    • Source:[1][2]

Mass spec fragmentation pattern validation for Met-enkephalin

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Validating Met-Enkephalin Fragmentation – HCD vs. CID Subtitle: A Technical Analysis of Fragmentation Dynamics, Diagnostic Ion Stability, and Sequence Validation for Neuropeptide Research.

Executive Summary

Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) is a critical endogenous opioid pentapeptide involved in nociception and analgesia.[1] Its precise quantification and structural validation are frequently complicated by its low molecular weight (


 Da), potential for methionine oxidation (

Da), and isobaric interference from complex biological matrices.[1]

This guide compares two primary fragmentation methodologies for validating Met-Enkephalin: Higher-energy Collisional Dissociation (HCD) and Collision-Induced Dissociation (CID) .[1][2]

The Verdict: While CID remains the standard for triple-quadrupole quantification due to sensitivity, HCD is the superior methodology for structural validation . HCD overcomes the "1/3 Rule" (low-mass cutoff) inherent to ion traps, allowing for the detection of critical immonium ions (Tyr, Phe, Met) that serve as the "fingerprint" for sequence confirmation.[1]

Technical Deep Dive: The Molecule & The Challenge

Before analyzing the fragmentation methods, one must understand the target.[1]

  • Sequence: Tyr¹-Gly²-Gly³-Phe⁴-Met⁵[1]

  • Monoisotopic Mass: 573.22 Da

  • Precursor Ion $[M+H]^+: 574.23 Da[1]

The Validation Challenge:

  • Isobaric Interference: In plasma or brain tissue, lipids and other small peptides often co-elute with Met-Enkephalin.[1]

  • Oxidation: The C-terminal Methionine is highly susceptible to oxidation (Met-Sulfoxide), shifting the precursor to ~590.2 Da.[1] A robust fragmentation method must distinguish between modified Met-Enk and a completely different species.[1]

  • Leu-Enkephalin Differentiation: While Leu-Enkephalin (YGGFL) has a different mass (556.2 Da), fragment confirmation is required to ensure no cross-channel interference in low-resolution instruments.[1]

Comparative Analysis: HCD vs. CID

This section objectively compares the "Product" (High-Resolution HCD Workflow) against the standard alternative (Trap-based CID).

Method A: HCD (Beam-Type Fragmentation)[1][2][3][4][5]
  • Mechanism: Ions are accelerated into a collision cell filled with Nitrogen. Fragmentation is non-resonant and rapid.

  • Key Advantage: No Low-Mass Cutoff. HCD allows you to see the very small pieces of the amino acids (immonium ions) that confirm the presence of Tyrosine, Phenylalanine, and Methionine.[1]

  • Performance: Generates a complete ion series (

    
    ) and internal fragments.
    
Method B: CID (Resonant Excitation)
  • Mechanism: Ions are resonated within a trap until they fragment.[3]

  • Key Limitation: The "1/3 Rule". To hold the precursor ion (574 Da) stable during fragmentation, the trap cannot hold ions smaller than ~1/3 of the precursor mass (approx. <190 Da).[1]

  • Consequence: You lose the diagnostic immonium ions (Tyr @ 136, Phe @ 120, Met @ 104).[1] You are flying "blind" regarding specific amino acid content.

Performance Comparison Table
FeatureHCD (Recommended for Validation) CID (Standard for Quant)
Precursor Stability HighHigh
Low Mass Cutoff None (Visible down to m/z 50)Yes (Cutoff ~ m/z 170-190)
Diagnostic Ions Visible (Tyr 136, Phe 120, Met 104)Lost (Below cutoff)
Fragment Types

, immonium, internal
Mostly

Oxidation Check Confirms Met-Ox via specific immonium shiftRelies only on

-series shift
Primary Use Case Sequence Confirmation / IDRoutine Quantification

Experimental Protocol: Self-Validating Workflow

This protocol uses a Self-Validating System approach.[1] We do not rely on a single data point; we triangulate identity using Retention Time (RT), Precursor Mass, and Fragment Fingerprinting.[1]

Step 1: System Suitability & Setup
  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 40% B over 10 mins (Met-Enk is moderately polar).[1]

Step 2: Fragmentation Acquisition (HCD)[1]
  • Isolation Window: 1.0 - 2.0 Da (Narrow window prevents co-fragmentation).[1]

  • Normalized Collision Energy (NCE): Stepped NCE (25, 30, 35).[1]

    • Reasoning: Small peptides fragment easily.[1] Stepped energy ensures we get both large backbone fragments (

      
      ) and high-energy diagnostic ions (immonium) in a single spectrum.[1]
      
Step 3: Data Interpretation & Validation Logic

Compare observed fragments against the theoretical values below.

Theoretical Fragment Table (Met-Enkephalin) Precursor: 574.23[1]

Ion TypeSequenceTheoretical m/zDiagnostic Value

Tyr-Gly221.09Confirms N-Terminus

Tyr-Gly-Gly278.11Confirms Gly-Gly bridge

Tyr-Gly-Gly-Phe425.18Major backbone ion

Phe-Met297.12CRITICAL: Confirms C-Terminus

Gly-Phe-Met354.14Confirms C-Terminus
Imm (Tyr) Tyr136.07HCD Only: Confirms Tyrosine
Imm (Phe) Phe120.08HCD Only: Confirms Phenylalanine
Imm (Met) Met104.05HCD Only: Confirms Methionine

Note on Oxidation: If the precursor is 590.23 (+16 Da), the


-series will match the table above exactly , but the 

-series will shift by +16 Da
(

becomes 313.12).[1] This differential shift proves the oxidation is on the Methionine (C-term) and not the Tyrosine (N-term).[1]

Visualization: Fragmentation Logic & Workflow

Diagram 1: Fragmentation Pathway (HCD vs CID)

This diagram illustrates why HCD provides superior data for validation.[1]

FragmentationPathway cluster_CID CID (Trap) cluster_HCD HCD (Beam) Precursor Precursor Ion [M+H]+ = 574.23 CID_Process Resonant Excitation (Slow Heating) Precursor->CID_Process HCD_Process Beam-Type Collision (Fast Heating) Precursor->HCD_Process CID_Result Backbone Cleavage Only (b/y ions) CID_Process->CID_Result CID_Loss Low Mass Cutoff (Loss of <190 m/z) CID_Result->CID_Loss HCD_Result Rich Fragmentation (a, b, y, internal) HCD_Process->HCD_Result HCD_Diag Diagnostic Ions Detected (Tyr:136, Phe:120, Met:104) HCD_Result->HCD_Diag

Figure 1: Comparison of fragmentation dynamics. Note the loss of diagnostic data in CID due to trap cutoff limits.

Diagram 2: The Validation Decision Tree

Follow this logic to validate the peptide identity.

ValidationWorkflow Start Unknown Peak (m/z 574.23) Check1 Check b-series (b2=221, b3=278) Start->Check1 Decision1 Match? Check1->Decision1 Check2 Check y-series (y2=297) Decision1->Check2 Yes Result_Fail REJECT Interference Decision1->Result_Fail No Decision2 Match? Check2->Decision2 Check3 Check Immonium Ions (136, 120, 104) Decision2->Check3 Yes Result_Ox Oxidation Check Is Precursor 590? Decision2->Result_Ox No (Mass Shift?) Decision3 Present? Check3->Decision3 Result_Valid CONFIRMED Met-Enkephalin Decision3->Result_Valid Yes Decision3->Result_Fail No (Likely Isobar)

Figure 2: Step-by-step logic flow for confirming Met-Enkephalin identity using HCD fragmentation data.

References

  • NIST Mass Spectrometry Data Center. Met-Enkephalin Mass Spectrum (CID/HCD Data).[1] National Institute of Standards and Technology.[4] Available at: [Link][1]

  • Walsh, G. (2012).[1] CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications.[5] Walsh Medical Media.[1] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 443363, Met-enkephalin.[1] Available at: [Link][1]

  • Ozalp, A., et al. (2018).[1][6] Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability. Analytical Biochemistry.[1][6] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis of Synthetic H-Tyr-Ala-Gly-Phe-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Against Reference Standards

In the realm of neuropeptide research and pharmaceutical development, the integrity of synthetic peptides is paramount. The pentapeptide H-Tyr-Ala-Gly-Phe-Met-OH, also known as Methionine-Enkephalin, is a cornerstone molecule for studying opioid receptor signaling. Its biological activity is critically dependent on its precise primary structure and purity. The presence of even minor impurities, such as deletion sequences or diastereomers, can lead to ambiguous experimental results or altered pharmacological profiles.

This guide provides an in-depth, scientifically grounded framework for researchers to critically evaluate the purity of synthetic H-Tyr-Ala-Gly-Phe-Met-OH. We will move beyond simple percentage values, delving into the causality behind analytical choices and presenting a multi-faceted approach to purity verification against a certified reference standard.

The Analytical Trinity: A Multi-Pronged Approach to Purity Verification

A single analytical method is insufficient to comprehensively define the purity of a synthetic peptide. A robust assessment relies on the orthogonal application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). This "analytical trinity" provides a self-validating system where each technique corroborates the others, ensuring the highest degree of confidence in the final product.

The overall workflow is designed to first quantify the presence of impurities (HPLC), then identify the exact nature of both the target peptide and its contaminants (MS), and finally, confirm the fundamental composition and provide an absolute quantity (AAA).

G cluster_0 Purity Assessment Workflow Start Synthetic H-Tyr-Ala-Gly-Phe-Met-OH Sample HPLC Step 1: Purity & Impurity Profiling (RP-HPLC) Start->HPLC Primary Separation MS Step 2: Identity Confirmation (LC-MS / MALDI-TOF) Start->MS Direct Infusion (Optional) AAA Step 3: Compositional & Quantitative Verification (Amino Acid Analysis) Start->AAA Absolute Quantification HPLC->MS Impurity Identification Data Step 4: Data Integration & Comparison (Against Reference Standard) HPLC->Data MS->Data AAA->Data Report Final Purity Report Data->Report

Caption: Workflow for comprehensive peptide purity analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: RP-HPLC is the gold standard for assessing the chemical purity of synthetic peptides. The principle lies in the differential partitioning of the target peptide and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. Hydrophobic impurities, such as peptides with protecting groups still attached, will be retained longer on the column, while more hydrophilic impurities, like deletion sequences, will elute earlier. The choice of a gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased, is critical for resolving complex mixtures of closely related peptide impurities. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape and resolution.

Experimental Protocol: RP-HPLC Purity Assay
  • System Preparation:

    • Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (peptide backbone) and 280 nm (tyrosine side-chain).

    • Column Temperature: 30°C.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the synthetic peptide sample and a certified reference standard to a concentration of 1 mg/mL in Mobile Phase A.

    • Filter samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject 10 µL of the sample.

    • Run a linear gradient, for example: 5% to 65% Mobile Phase B over 30 minutes.

    • Equilibrate the column with 5% Mobile Phase B for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Comparative Data: HPLC Analysis
AnalyteRetention Time (min)Area % (220 nm)Purity Specification
Reference Standard 15.2199.8%≥ 99.5%
Synthetic Sample 15.2297.5%≥ 95.0%
Impurity 1 (Pre-eluting) 14.851.2%N/A
Impurity 2 (Post-eluting) 16.010.8%N/A
Other Minor Peaks Various0.5%N/A

Mass Spectrometry (MS)

Expertise & Causality: While HPLC quantifies purity, it does not confirm identity. Mass spectrometry is essential for verifying that the main peak observed in the HPLC chromatogram corresponds to the correct molecular weight of H-Tyr-Ala-Gly-Phe-Met-OH. High-resolution mass spectrometry (HRMS), such as ESI-QTOF, provides highly accurate mass measurements, allowing for unambiguous confirmation of the elemental composition. Furthermore, by analyzing the masses of the impurity peaks (ideally from an LC-MS setup), we can deduce their probable structures, such as a specific deletion sequence (e.g., Gly-Phe-Met-OH) or an incompletely deprotected species.

Experimental Protocol: ESI-MS Identity Confirmation
  • System: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometer.

  • Sample Preparation: Dilute the peptide sample (from the HPLC analysis or a separate stock) to approximately 10 µM in 50:50 acetonitrile:water with 0.1% formic acid. Formic acid is preferred over TFA for MS as it is more volatile and causes less ion suppression.

  • Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Mass Range: m/z 100 - 1000.

    • Data Acquisition: Acquire spectra for 1-2 minutes.

  • Data Analysis:

    • Calculate the theoretical monoisotopic mass of H-Tyr-Ala-Gly-Phe-Met-OH (C27H35N5O7S).

    • Identify the protonated molecular ion [M+H]+ in the acquired spectrum.

    • Compare the experimentally measured mass to the theoretical mass. The mass accuracy should ideally be within 5 ppm.

Comparative Data: Mass Spectrometry
AnalyteTheoretical [M+H]+ (m/z)Observed [M+H]+ (m/z)Mass Error (ppm)Identity Confirmation
Reference Standard 574.2275574.2271-0.7Confirmed
Synthetic Sample (Main Peak) 574.2275574.2280+0.9Confirmed
Synthetic Sample (Impurity 1) N/A517.2061N/ASuspected [M-Gly+H]+

Amino Acid Analysis (AAA)

Expertise & Causality: Amino Acid Analysis provides fundamental proof of composition and is a powerful tool for obtaining an absolute peptide concentration. The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified. This method serves two key purposes:

  • Compositional Verification: It confirms the correct ratio of amino acids, ensuring no substitutions occurred during synthesis.

  • Absolute Quantification: By comparing the results to a known concentration of an amino acid standard, AAA provides a highly accurate measure of the peptide content, which is crucial for correcting concentration values determined by weight (which includes water and counter-ions).

Experimental Protocol: Amino Acid Analysis
  • Hydrolysis:

    • Accurately aliquot a known amount of the peptide sample into a hydrolysis tube.

    • Add 6N HCl with a scavenger like phenol.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Derivatization:

    • After hydrolysis, evaporate the HCl.

    • Derivatize the free amino acids using a reagent such as phenylisothiocyanate (PITC) to make them detectable by UV.

  • Chromatographic Analysis:

    • Analyze the derivatized amino acids using a dedicated AAA analyzer or a standard HPLC system with a protocol specific for amino acid separation.

  • Data Analysis:

    • Calculate the molar ratio of each amino acid, normalizing to an amino acid expected to be stable during hydrolysis (e.g., Alanine).

    • Compare the observed ratios to the theoretical ratios.

Comparative Data: Amino Acid Analysis
Amino AcidTheoretical RatioObserved Ratio (Synthetic Sample)Result
Alanine (Ala) 1.01.00 (Normalized)Pass
Glycine (Gly) 1.01.02Pass
Tyrosine (Tyr) 1.00.98Pass
Phenylalanine (Phe) 1.00.99Pass
Methionine (Met) 1.00.91*Pass

*Note: Methionine can undergo some oxidation during hydrolysis; a recovery >90% is generally considered acceptable.

Integrated Purity Assessment: Beyond the Numbers

The true measure of purity comes from integrating the data from all three techniques.

G center Peptide Purity hplc Purity (%) ms Identity (Mass) hplc->ms Confirms Peak Identity aaa Composition (Ratio) ms->aaa Verifies Sequence Mass aaa->hplc Corroborates Main Peak

Caption: Interdependence of analytical techniques for purity validation.

Our analysis of the synthetic sample shows:

  • HPLC Purity: 97.5%. This is a good initial result, but the identity of the 2.5% impurities is unknown.

  • MS Confirmation: The main peak is confirmed to be H-Tyr-Ala-Gly-Phe-Met-OH. The mass of a key impurity suggests it might be a deletion sequence lacking a glycine residue. This is a common failure mode in solid-phase peptide synthesis.

  • AAA Confirmation: The amino acid ratios are correct, confirming the fundamental building blocks are present in the correct proportions in the bulk material.

References

  • Reversed-Phase HPLC for Peptide Analysis. Agilent Technologies. [Link]

  • Amino Acid Analysis: An Overview of Methods. Bio-Rad Laboratories. [Link]

Navigating the Nuances of Neuropeptide Quantification: A Comparative Guide to Met-enkephalin Cross-reactivity in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuroscience and pharmacology, the precise measurement of endogenous neuropeptides is paramount. Met-enkephalin (Tyr-Gly-Gly-Phe-Met), a cornerstone of the endogenous opioid system, plays a critical role in pain modulation, emotional regulation, and immune function.[1] Competitive binding assays, such as radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs), are powerful tools for quantifying Met-enkephalin. However, the accuracy of these assays is fundamentally dependent on the specificity of the antibodies or receptors used. Cross-reactivity with other structurally related peptides can lead to erroneous results, confounding data interpretation and potentially misguiding research and drug development efforts.

This comprehensive guide, designed for researchers and drug development professionals, delves into the critical issue of Met-enkephalin cross-reactivity in competitive binding assays. We will explore the structural basis of this phenomenon, provide a comparative analysis of potential cross-reactants, and offer detailed experimental protocols and data interpretation strategies to ensure the scientific integrity of your findings.

The Principle of Competitive Binding Assays: A Balancing Act of Affinity

Competitive binding assays are predicated on the principle of competition between a labeled antigen (tracer) and an unlabeled antigen (standard or unknown sample) for a limited number of binding sites on a specific antibody or receptor.[2][3] The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample. By generating a standard curve using known concentrations of unlabeled Met-enkephalin, the concentration in an unknown sample can be accurately determined.

The fidelity of this technique hinges on the exquisite specificity of the antibody for Met-enkephalin. However, the biological milieu is a complex mixture of peptides, some of which share structural similarities with Met-enkephalin, leading to the potential for cross-reactivity.

Principle of a competitive binding assay for Met-enkephalin.

The Structural Basis of Cross-Reactivity: A Tale of Molecular Mimicry

The potential for cross-reactivity is rooted in the structural homology between Met-enkephalin and other endogenous peptides. The immune system, when generating antibodies, recognizes specific epitopes—short sequences of amino acids or three-dimensional conformations. If other peptides present in the sample share these epitopes, they can also bind to the antibody, albeit often with lower affinity.

Key Structural Considerations:

  • Amino Acid Sequence Homology: This is the most common cause of cross-reactivity. The degree of sequence similarity directly influences the likelihood of an antibody recognizing a non-target peptide.

  • Conformational Similarity: Even with different primary sequences, peptides can adopt similar three-dimensional shapes in solution, presenting a conformationally similar epitope to the antibody.[2]

A Comparative Analysis of Potential Cross-Reactants

The following table summarizes the primary endogenous peptides with the potential to cross-react in Met-enkephalin competitive binding assays, based on their structural relationship. It is crucial to note that the degree of cross-reactivity is highly dependent on the specific antibody used in the assay.

Peptide FamilySpecific PeptideSequenceStructural Relationship to Met-enkephalin (Tyr-Gly-Gly-Phe-Met)Potential for Cross-Reactivity
Enkephalins Leu-enkephalinTyr-Gly-Gly-Phe-Leu Differs by only the C-terminal amino acid.High
Endorphins β-EndorphinTyr-Gly-Gly-Phe-Met -Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-GluContains the entire Met-enkephalin sequence at its N-terminus.Very High
α-EndorphinTyr-Gly-Gly-Phe-Met -Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-ThrContains the entire Met-enkephalin sequence at its N-terminus.Very High
γ-EndorphinTyr-Gly-Gly-Phe-Met -Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-LeuContains the entire Met-enkephalin sequence at its N-terminus.Very High
Dynorphins Dynorphin ATyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-GlnShares the N-terminal Tyr-Gly-Gly-Phe sequence.Moderate to Low
Dynorphin B (Rimorphin)Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-ThrShares the N-terminal Tyr-Gly-Gly-Phe sequence.Moderate to Low
Other Peptides Cholecystokinin (CCK-8, unsulfated)Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2Proposed conformational similarity to Met-enkephalin.[2]Possible

Causality Behind Cross-Reactivity:

  • Leu-enkephalin: The single amino acid difference at the C-terminus makes it a significant potential cross-reactant. The degree of cross-reactivity will depend on whether the antibody's epitope recognition is heavily reliant on this terminal residue. Some assays for Leu-enkephalin have been shown to cross-react with Met-enkephalin, necessitating chemical cleavage of Met-enkephalin with cyanogen bromide for accurate measurement.

  • β-Endorphin and its Fragments: The inclusion of the full Met-enkephalin sequence within the larger β-endorphin peptide makes it a prime candidate for cross-reactivity, especially with polyclonal antibodies that may recognize various epitopes along the pentapeptide.[4]

  • Dynorphins: While sharing the initial four amino acids, the subsequent residues are significantly different. Cross-reactivity is less likely but cannot be entirely ruled out, particularly with antibodies that primarily recognize the N-terminal region.

  • Cholecystokinin (CCK): Studies have shown that a monoclonal antibody against Met-enkephalin can recognize the C-terminal fragments of CCK, suggesting a conformational mimicry between the two peptides.[2]

Experimental Protocols: A Step-by-Step Guide to a Validating System

To ensure the trustworthiness of your data, it is imperative to meticulously validate your competitive binding assay for specificity. The following provides a detailed, step-by-step methodology for a generic Met-enkephalin radioimmunoassay (RIA), which can be adapted for an ELISA format.

I. Reagent Preparation
  • Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA) and a protease inhibitor cocktail to prevent peptide degradation.

  • Standard Solutions: Prepare a stock solution of synthetic Met-enkephalin in assay buffer. Perform serial dilutions to create a standard curve ranging from the expected physiological concentrations to concentrations that will result in maximal and minimal binding.

  • Labeled Met-enkephalin (Tracer): Typically, 125I-labeled Met-enkephalin is used for RIA. The specific activity and concentration should be optimized for the assay.

  • Primary Antibody: Dilute the anti-Met-enkephalin antibody in assay buffer to a concentration that results in approximately 30-50% binding of the tracer in the absence of unlabeled Met-enkephalin.

  • Secondary Antibody and Precipitating Reagent (for RIA): A second antibody directed against the species of the primary antibody (e.g., goat anti-rabbit IgG) and a precipitating agent like polyethylene glycol (PEG) are used to separate the antibody-bound fraction.

  • Cross-Reactivity Panel: Prepare stock solutions of potential cross-reactants (Leu-enkephalin, β-endorphin, Dynorphin A, etc.) at high concentrations.

II. Assay Procedure (RIA)
  • Assay Setup: In duplicate or triplicate tubes, add assay buffer, standard or unknown sample, primary antibody, and tracer. Include tubes for total counts (only tracer) and non-specific binding (tracer and assay buffer, no primary antibody).

  • Incubation: Incubate the tubes at 4°C for 12-24 hours to reach equilibrium.

  • Separation: Add the secondary antibody and incubate for an additional 2-4 hours at 4°C. Add the precipitating reagent, vortex, and centrifuge to pellet the antibody-bound complexes.

  • Detection: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

Workflow for a Met-enkephalin Radioimmunoassay (RIA).
III. Data Analysis and Interpretation
  • Calculate Percentage Bound/Initial Bound (%B/B0): %B/B0 = [(Counts in sample - Non-specific binding counts) / (Counts in zero standard - Non-specific binding counts)] x 100

  • Generate Standard Curve: Plot the %B/B0 against the logarithm of the Met-enkephalin concentration for the standards.

  • Determine Cross-Reactivity:

    • Perform the assay with serial dilutions of the potential cross-reactant peptides.

    • Calculate the concentration of each peptide required to displace 50% of the labeled Met-enkephalin (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Met-enkephalin / IC50 of Cross-Reactant) x 100

Mitigating Cross-Reactivity: Strategies for Enhanced Specificity

Achieving accurate and reliable quantification of Met-enkephalin requires a proactive approach to minimizing cross-reactivity.

  • Antibody Selection:

    • Monoclonal vs. Polyclonal: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.

    • Epitope Specificity: Whenever possible, select antibodies that have been characterized to bind to the C-terminus of Met-enkephalin. This will significantly reduce cross-reactivity with β-endorphin and other peptides that share the N-terminal sequence.

  • Sample Pre-treatment:

    • Chromatographic Separation: High-performance liquid chromatography (HPLC) can be used to separate Met-enkephalin from other peptides in the sample prior to the immunoassay. This is a highly effective but more labor-intensive approach.

    • Chemical Cleavage: As mentioned, treatment with cyanogen bromide can be used to specifically cleave and inactivate Met-enkephalin, allowing for the indirect measurement of cross-reacting substances or the accurate quantification of Leu-enkephalin in a separate assay.

  • Thorough Validation: Always perform comprehensive cross-reactivity testing with a panel of relevant peptides for any new antibody or assay kit. Do not solely rely on the manufacturer's claims, as they may not have tested for all potential interfering substances in your specific sample type.[1]

Conclusion: Upholding Scientific Rigor in Neuropeptide Research

The quantification of Met-enkephalin is a critical endeavor in many areas of biomedical research. While competitive binding assays are indispensable tools, their utility is directly tied to the specificity of the reagents used. A thorough understanding of the principles of these assays, the structural basis of cross-reactivity, and the implementation of rigorous validation protocols are essential for generating accurate and reproducible data. By carefully selecting antibodies, considering sample pre-treatment options, and meticulously characterizing assay performance, researchers can navigate the complexities of neuropeptide quantification and contribute to the advancement of our understanding of the profound roles of Met-enkephalin in health and disease.

References

  • Deschodt-Lanckman, M., & Pontarotti, P. (1984). Cross-reactivity of a monoclonal anti-[Met5]enkephalin antibody with cholecystokinin peptides. Canadian Journal of Biochemistry and Cell Biology, 62(11), 1097–1099. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Udenfriend, S., & Kilpatrick, D. L. (1981). A highly potent 3200-dalton adrenal opioid peptide that contains both a [Met]enkephalin and a [Leu]enkephalin sequence. Proceedings of the National Academy of Sciences, 78(5), 3265-3268. [Link]

  • Pontarotti, P. A., Le Borgne De Kaouel, C., Verrier, M., & Cupo, A. A. (1983). Monoclonal antibodies against Met-enkephalin as probe in the central nervous system. Journal of Neuroimmunology, 4(1), 47–59. [Link]

  • ResearchGate. (n.d.). Schematic representation of the potential cross-reactivity of anti-Met-enkephalin and anti-β-endorphin polyclonal IgG antibodies. Retrieved from [Link]

Sources

Technical Guide: Structural Validation of [Ala2]-Met-Enkephalin (H-Tyr-Ala-Gly-Phe-Met-OH) via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive protocol for the structural confirmation of the pentapeptide H-Tyr-Ala-Gly-Phe-Met-OH using Nuclear Magnetic Resonance (NMR) spectroscopy.

Context: While Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns, it often fails to distinguish stereochemical subtleties (e.g., L-Ala vs. D-Ala) or definitively map solution-state conformation. This guide outlines a self-validating NMR workflow to unambiguously assign the sequence, validating the substitution of Glycine with Alanine at position 2—a critical modification often used to enhance metabolic stability in enkephalin analogs.

Part 1: Strategic Comparison of Analytical Methodologies

In drug development, "confirmation" requires orthogonal validation. The following table contrasts NMR with its primary alternatives, highlighting why NMR is the requisite technique for full structural certainty.

FeatureNMR Spectroscopy (Recommended)Tandem Mass Spec (MS/MS) Edman Degradation
Primary Output Atom-to-atom connectivity & spatial geometryMass-to-charge ratio (m/z) & fragmentsN-terminal sequential cleavage
Stereochemistry High (Can distinguish D/L via chiral solvating agents or NOE patterns)Low (Chiral chromatography required upstream)Low (Racemization prone)
Sequence Mapping NOE "Sequential Walk" (Non-destructive)Fragmentation ladder (b/y ions)Stepwise chemical cleavage
Purity Insight Quantitative (Molar ratios of counter-ions/solvents)Qualitative (Ionization bias)Low (Interference sensitive)
Critical Blindspot Low sensitivity (requires mg quantities)Isobaric residues (e.g., Leu vs. Ile difficult)Blocked N-termini prevent analysis

The Verdict: MS is the screening tool; NMR is the validation tool. For H-Tyr-Ala-Gly-Phe-Met-OH, NMR specifically verifies the Ala2 methyl group (distinguishing it from the native Gly2) and the Met5 S-methyl integrity, which is prone to oxidation (sulfoxide formation).

Part 2: The NMR Validation Protocol

Sample Preparation
  • Solvent: Dissolve 2–5 mg of peptide in 600 µL of DMSO-d6 .

    • Rationale: DMSO inhibits rapid exchange of amide protons (NH), which are critical for the sequential assignment "walk." D2O would exchange these protons too quickly, erasing the roadmap.

  • Reference: Tetramethylsilane (TMS) or residual DMSO quintet (2.50 ppm).

The "Spin System" Identification (TOCSY/COSY)

The first step is to identify the isolated "islands" of protons belonging to each amino acid residue.

  • COSY (Correlation Spectroscopy): Identifies protons separated by 2-3 bonds (e.g., HN

    
     H
    
    
    
    
    
    H
    
    
    ).
  • TOCSY (Total Correlation Spectroscopy): Reveals the entire side-chain network.

Diagnostic Signals for H-Tyr-Ala-Gly-Phe-Met-OH:

ResidueDiagnostic Spin System (TOCSY)Expected Chemical Shift Features (1H)
Tyr1 AMX system (H

, H

) + AA'BB' aromatic
Aromatic doublets (~6.6 & 7.0 ppm); H

(~4.0 ppm).
Ala2 A3X system (Unique Identifier)Methyl doublet at ~1.2–1.4 ppm coupled to H

. This confirms the Gly

Ala substitution.
Gly3 AX2 system (No side chain)Two H

protons (often diastereotopic AB system ~3.7 ppm) showing strong geminal coupling.
Phe4 AMX + Multiplet aromaticAromatic multiplet (~7.2 ppm); H

often distinct from Tyr H

.
Met5 Linear spin system + SingletS-Methyl singlet (~2.0 ppm). Long side chain (H

, H

, H

).
The "Sequential Walk" (NOESY/ROESY)

Once spin systems are identified, they must be connected in order. This is achieved using the Nuclear Overhauser Effect (NOE), which correlates protons through space (< 5 Å).

  • Mechanism: The H

    
     of residue (
    
    
    
    ) is spatially close to the Amide NH of residue (
    
    
    ).
  • The Walk: Tyr1(H

    
    ) 
    
    
    
    Ala2(NH)
    
    
    Ala2(H
    
    
    )
    
    
    Gly3(NH)
    
    
    ...

Part 3: Visualization of the Assignment Logic

The following diagram illustrates the specific NOE connectivity required to confirm the H-Tyr-Ala-Gly-Phe-Met-OH sequence.

PeptideNMR cluster_TOCSY Intra-Residue Spin Systems (TOCSY) Tyr Tyr-1 (N-Term) Tyr->Tyr Hα-Hβ-Ar Ala Ala-2 (Diagnostic Methyl) Tyr->Ala dαN (Strong) NOE Ala->Ala Hα-CH3 (Doublet) Gly Gly-3 (Flexible Linker) Ala->Gly dαN NOE Phe Phe-4 (Aromatic) Gly->Phe dαN NOE Met Met-5 (C-Term) Phe->Met dαN NOE Met->Met Hα-Hβ-Hγ (S-CH3 Singlet)

Caption: Figure 1. The "Sequential Walk" strategy. Solid arrows represent inter-residue NOE correlations (H


 to NH

) establishing sequence connectivity. Dotted lines represent intra-residue TOCSY correlations used to identify amino acid types.

Part 4: Expected Experimental Data (Reference Table)

The following table synthesizes expected chemical shift values (in DMSO-d6) for this specific sequence. Use this as a benchmark for your spectral analysis.

ResiduePositionNH (ppm)H

(ppm)
Side Chain (ppm)Validation Check
Tyr 1~8.1 (Broad/Exch)4.0 – 4.2

: 2.8-3.1Ar: 6.6 (d), 7.0 (d)
Verify AA'BB' pattern. N-term NH often broad or invisible if exchanging.
Ala 28.2 – 8.54.2 – 4.4

-CH3: 1.25 (d)
CRITICAL: Presence of doublet at 1.25 ppm confirms Ala over Gly.
Gly 38.1 – 8.43.6 – 3.8-Look for two H

protons (singlet or AB quartet).
Phe 47.9 – 8.24.4 – 4.6

: 2.9-3.2Ar: 7.2-7.3 (m)
Overlap with Tyr aromatics is common; use TOCSY to separate.
Met 57.8 – 8.14.1 – 4.3

: 1.9-2.1

: 2.4-2.6

-CH3: 2.02 (s)
CRITICAL: Sharp singlet at ~2.02 ppm. If peak at ~2.6 ppm appears, Met is oxidized (Sulfoxide).

Note: Chemical shifts are approximate and temperature/concentration dependent. Values derived from standard peptide random coil and structured enkephalin data [1, 2].

Part 5: Troubleshooting & Quality Control

Differentiating Ala2 from Gly2

The primary risk in this synthesis is the accidental incorporation of Glycine instead of Alanine (reverting to the native Enkephalin sequence).

  • The Test: Inspect the 1.0–1.5 ppm region of the 1D Proton spectrum.

  • Pass: A clear doublet (J ≈ 7 Hz) integrating to 3 protons.

  • Fail: No signal in this region (indicates Glycine) or complex multiplets (indicates Ile/Leu/Val contamination).

Met-5 Oxidation Status

Methionine is susceptible to oxidation to Methionine Sulfoxide during synthesis or storage.

  • The Test: Inspect the S-Methyl singlet.

  • Native Met: ~2.0 – 2.1 ppm.

  • Oxidized Met (Sulfoxide): Shift moves downfield to ~2.6 – 2.7 ppm [3].

References

  • Marcotte, I., Separovic, F., & Auger, M. (2004). A Multidimensional 1H NMR Investigation of the Conformation of Methionine-Enkephalin in Fast-Tumbling Bicelles. Biophysical Journal, 86(3), 1587–1600. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for the "Sequential Walk" methodology).
  • Keun, H. C., et al. (2020). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. Analytical Chemistry. Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.